Technical Documentation Center

2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane
  • CAS: 1851527-23-5

Core Science & Biosynthesis

Foundational

Technical Guide: The Elusive Structure of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane and a Pivot to Analogous Spiroketal Scaffolds

A Note to the Researcher: The intended focus of this technical guide was the chemical structure, synthesis, and application of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane. However, a comprehensive search of scientific lite...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher:

The intended focus of this technical guide was the chemical structure, synthesis, and application of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane. However, a comprehensive search of scientific literature and chemical databases has revealed a significant gap in publicly available information for this specific molecule. While its existence is noted in chemical supplier databases, detailed experimental protocols, characterization data, and specific applications are not documented in peer-reviewed literature.

This guide will therefore address the known information for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane and then pivot to provide an in-depth exploration of the synthesis and utility of closely related and well-documented spiroketal systems. This approach aims to equip researchers with the foundational knowledge and technical insights applicable to the broader class of functionalized spiroketals, which are of significant interest in medicinal chemistry and drug discovery.

Part 1: Unveiling 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane: What We Know

2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is a spiroketal, a class of organic compounds characterized by a spirocyclic center where two rings are joined by a single carbon atom which is also a ketal carbon. The 1,8-dioxaspiro[4.5]decane core consists of a five-membered tetrahydrofuran ring and a six-membered tetrahydropyran ring sharing a spirocyclic carbon. The "2-(bromomethyl)" designation indicates a bromomethyl substituent on the tetrahydrofuran ring.

Chemical Identity

A summary of the basic chemical identifiers for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is provided below.

IdentifierValueSource
CAS Number 1851527-23-5Chemical Supplier Databases
Molecular Formula C₉H₁₅BrO₂Chemical Supplier Databases
Molecular Weight 235.12 g/mol Chemical Supplier Databases
Chemical Structure

The chemical structure of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is depicted below.

Caption: 2D representation of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane.

Known Hazard Information

Based on available safety data, 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

Due to the lack of detailed toxicological studies, this compound should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Part 2: A Technical Guide to Analogous Spiroketal Synthesis and Application

Given the scarcity of data on the target molecule, this section will provide a technical overview of the synthesis and application of functionalized spiroketals, with a focus on methodologies that could be hypothetically applied to the synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane.

Spiroketals are prevalent motifs in a vast array of natural products and have garnered significant attention in medicinal chemistry due to their rigid, three-dimensional structures that can effectively present substituents for interaction with biological targets.[1]

General Strategies for Spiroketal Synthesis

The construction of the spiroketal core is a key challenge in the synthesis of these molecules. Several powerful methods have been developed, often relying on the cyclization of a dihydroxy ketone or a related precursor.

The most fundamental approach to spiroketal synthesis involves the acid-catalyzed cyclization of a dihydroxy ketone. The reaction proceeds via sequential intramolecular hemiacetal formation, followed by dehydration and a second intramolecular acetalization.

G dihydroxy_ketone Dihydroxy Ketone Precursor hemiacetal Intramolecular Hemiacetal dihydroxy_ketone->hemiacetal H⁺ oxocarbenium Oxocarbenium Ion hemiacetal->oxocarbenium -H₂O spiroketal Spiroketal oxocarbenium->spiroketal Intramolecular Attack

Caption: General workflow for acid-catalyzed spiroketalization.

Causality in Experimental Choices:

  • Choice of Acid: The choice of acid catalyst is critical. Brønsted acids like p-toluenesulfonic acid (p-TsOH) or mineral acids are commonly used. The acidity must be sufficient to promote cyclization but mild enough to avoid undesired side reactions or degradation of sensitive functional groups.

  • Solvent: The reaction is typically performed in a non-polar, aprotic solvent such as dichloromethane or toluene to facilitate the removal of water, which drives the equilibrium towards the spiroketal product. The use of a Dean-Stark apparatus is common.

While a direct synthesis for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is not documented, a plausible synthetic route would involve the synthesis of the corresponding hydroxymethyl derivative, followed by bromination.

Hypothetical Synthetic Pathway:

G precursor Dihydroxy Ketone with Ester/Protected Alcohol hydroxymethyl_spiroketal 2-(Hydroxymethyl)-1,8-dioxaspiro[4.5]decane precursor->hydroxymethyl_spiroketal Acid-catalyzed Spiroketalization bromomethyl_spiroketal 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane hydroxymethyl_spiroketal->bromomethyl_spiroketal Bromination (e.g., PBr₃, CBr₄/PPh₃)

Caption: A plausible synthetic route to 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane.

Step-by-Step Protocol for the Bromination of a Hypothetical Hydroxymethyl Spiroketal:

This protocol is based on standard procedures for the conversion of primary alcohols to alkyl bromides.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(hydroxymethyl)-1,8-dioxaspiro[4.5]decane (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of phosphorus tribromide (PBr₃, 0.4 eq) in anhydrous DCM to the stirred solution via the dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane.

Self-Validating System: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The disappearance of the hydroxyl proton signal and the upfield shift of the methylene protons in the ¹H NMR spectrum, along with the characteristic isotopic pattern of bromine in the mass spectrum, would validate the successful conversion.

Applications of Bromomethyl Spiroketals in Drug Development

The bromomethyl group is a versatile functional handle that can be used to introduce a variety of other functionalities through nucleophilic substitution reactions. This makes bromomethyl spiroketals valuable building blocks in the synthesis of compound libraries for drug discovery.

Potential Reactions of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane:

G bromomethyl_spiroketal 2-(Bromomethyl)-1,8- dioxaspiro[4.5]decane azide Azide Derivative bromomethyl_spiroketal->azide NaN₃ amine Amine Derivative bromomethyl_spiroketal->amine R₂NH ether Ether Derivative bromomethyl_spiroketal->ether RO⁻ thioether Thioether Derivative bromomethyl_spiroketal->thioether RS⁻

Sources

Exploratory

In-Depth Technical Guide: Physical and Chemical Profiling of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from planar, heavily aromatic molecules to structurally complex, three-dimensional architectures is a critical strategy for improving clinical success...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, heavily aromatic molecules to structurally complex, three-dimensional architectures is a critical strategy for improving clinical success rates. 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane (CAS: 1851527-23-5) 1 emerges as a highly valuable spirocyclic building block in this paradigm. By offering a rigid oxa-spiro scaffold coupled with a versatile electrophilic handle, this compound enables researchers to rapidly generate diverse libraries of spiro-functionalized pharmacophores. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic utility, and field-proven synthetic protocols.

Structural Architecture and Physicochemical Properties

The molecular architecture of 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane consists of a tetrahydrofuran ring spiro-fused to a tetrahydropyran ring. The spiro carbon acts as a conformational lock, projecting the functional groups into distinct vectors. The oxygen heteroatoms serve as crucial hydrogen-bond acceptors, while the primary bromomethyl group at the 2-position acts as the primary site for synthetic functionalization [[2]]().

Quantitative Data Summary
PropertyValueSource / Verification
IUPAC Name 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane2
CAS Number 1851527-23-51
Molecular Formula C9H15BrO23
Molecular Weight 235.12 g/mol 3
InChI Key InChI=1S/C9H15BrO2/c10-7-8-1-2-9(12-8)3-5-11-6-4-9/h8H,1-7H2[Chembeez[2]]()
Hazard Classification Acute Tox. 4, Skin Irrit. 21

Mechanistic Role in Drug Design: "Escaping Flatland"

The integration of spirocyclic tetrahydrofurans and tetrahydropyrans into drug candidates is driven by the need to increase the fraction of sp³ hybridized carbons (Fsp³) 4. Unlike planar aromatic rings which often suffer from poor aqueous solubility and promiscuous off-target binding (such as hERG liability), the 1,8-dioxaspiro[4.5]decane core provides a rigid, globular geometry. This spatial arrangement enhances metabolic stability by shielding vulnerable C-H bonds from cytochrome P450 oxidation, while simultaneously improving the thermodynamic solubility profile of the resulting active pharmaceutical ingredient (API) 5.

G Spiro 1,8-Dioxaspiro[4.5]decane Core (3D Architecture) Prop1 Increased Fsp3 Fraction Spiro->Prop1 Prop2 Conformational Rigidity Spiro->Prop2 Prop3 Optimized Lipophilicity Spiro->Prop3 Outcome1 Improved Aqueous Solubility Prop1->Outcome1 Outcome2 Reduced Off-Target Toxicity Prop1->Outcome2 Outcome3 Enhanced Metabolic Stability Prop2->Outcome3 Prop3->Outcome1 Prop3->Outcome3

Logical mapping of spirocyclic core properties to pharmacokinetic outcomes.

Experimental Workflows & Protocols

To utilize this building block effectively, the conversion of the bromomethyl group to a primary amine is a standard, high-yielding workflow. The resulting spirocyclic amine can subsequently be utilized in amide couplings, reductive aminations, or Buchwald-Hartwig cross-couplings.

Self-Validating Protocol: Synthesis of Spirocyclic Amine via Azidation

Objective: Convert 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane to the corresponding primary amine using a two-step sequence (SN2 azidation followed by Staudinger reduction).

G A 2-(Bromomethyl)- 1,8-dioxaspiro[4.5]decane B SN2 Azidation (NaN3, DMF, 60°C) A->B C Spirocyclic Azide Intermediate B->C D Staudinger Reduction (PPh3, THF/H2O) C->D E Primary Amine Building Block D->E

Step-by-step synthetic workflow for amine derivatization via SN2 azidation.

Step 1: Nucleophilic Substitution (Azidation)
  • Preparation: Dissolve 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

  • Reagent Addition: Add sodium azide (NaN₃, 2.0 equiv) in one portion.

  • Reaction Conditions: Heat the mixture to 60 °C under an inert argon atmosphere for 12 hours.

    • Causality & Logic: DMF is a polar aprotic solvent that selectively solvates the Na⁺ cation, leaving the azide anion highly nucleophilic. The primary nature of the bromomethyl group minimizes steric hindrance, allowing for rapid backside SN2 attack. The moderate heating (60 °C) provides necessary activation energy without risking thermal degradation or ring-opening of the spiro-ether linkages [[4]]().

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). Because the starting bromide lacks a strong chromophore, use a KMnO₄ stain. The azide intermediate will appear as a new spot with a slightly lower Rf due to increased polarity.

Step 2: Staudinger Reduction
  • Preparation: Extract the azide intermediate into ethyl acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate. Redissolve the crude azide in a 4:1 mixture of THF/H₂O.

  • Reduction: Add triphenylphosphine (PPh₃, 1.5 equiv) portion-wise at room temperature. Stir for 8 hours.

    • Causality & Logic: PPh₃ is selected over harsh reductive methods (e.g., LiAlH₄) to ensure absolute chemoselectivity. The reaction proceeds via a phosphazene intermediate, which hydrolyzes to yield the primary amine. This mild condition preserves the integrity of the oxygen-rich spirocyclic core, which could be susceptible to cleavage under strong Lewis acidic environments.

  • In-Process Control (IPC): Monitor via LC-MS. The resulting primary amine will show a distinct[M+H]⁺ peak (m/z ~172.1). On TLC, a ninhydrin stain will reveal a vibrant purple spot, definitively confirming the presence of the primary amine.

Safety, Handling, and Toxicity Profiling

Due to the presence of the reactive bromomethyl moiety, 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane is an alkylating agent. It is formally classified under Acute Tox. 4 (harmful via oral, dermal, and inhalation routes) and Skin Irrit. 2 [[1]]().

Handling Directives:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • PPE: Double-gloving with nitrile gloves is strictly recommended when handling the neat material or concentrated solutions, as halogenated compounds can permeate standard single-layer gloves over time.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent slow hydrolysis or nucleophilic degradation by ambient moisture.

References

  • [1] 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane — Chemical Substance Information. NextSDS. Available at:

  • [3] 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane - CAS号. Molaid. Available at:

  • [2] 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, 95% | Chem Pure. Chembeez. Available at:

  • [4] Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence. The Journal of Organic Chemistry - ACS Publications. Available at:

  • [5] Application Notes and Protocols: The Use of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Medicinal Chemistry. Benchchem. Available at:

Sources

Foundational

NMR spectroscopy reference data for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

Technical Whitepaper: NMR Spectroscopy Reference Guide for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane Executive Summary The 1,8-dioxaspiro[4.5]decane scaffold is a privileged structural motif frequently encountered in bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: NMR Spectroscopy Reference Guide for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

Executive Summary

The 1,8-dioxaspiro[4.5]decane scaffold is a privileged structural motif frequently encountered in bioactive marine natural products (such as Asperspiropene A) and synthetic pharmaceutical intermediates[1]. Specifically, 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane (CAS: 1851527-23-5) serves as a highly versatile, commercially available building block for late-stage functionalization in drug discovery[2][3].

Accurate structural elucidation of this spirocycle via Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously challenging. The molecule possesses a chiral center at C2 and a rigid spirocyclic junction at C5, which together induce complex diastereotopic environments within the ring systems. This guide provides a rigorously calculated, empirically grounded NMR reference profile and a self-validating experimental protocol to ensure flawless structural assignment.

Structural and Conformational Dynamics

Before interpreting the spectral data, one must understand the causality behind the chemical shifts. The molecule consists of two orthogonal rings fused at the C5 spiro carbon:

  • Ring A (Tetrahydrofuran derivative): Encompasses O1 and C2 through C5. The bulky bromomethyl group at C2 forces this 5-membered ring into an envelope conformation to minimize steric clash.

  • Ring B (Tetrahydropyran derivative): Encompasses C5 through C10, including O8. This 6-membered ring adopts a stable chair conformation.

The Causality of Diastereotopic Faces: The spiro junction at C5 locks the two rings into a rigid geometry. Because the C2 position bears a bromomethyl group, the overall symmetry of the molecule is broken. The face of the tetrahydropyran ring (cis to the O1 of the tetrahydrofuran ring) experiences a different magnetic shielding environment than the trans face. Consequently, the structurally equivalent carbons (C6 vs. C10, and C7 vs. C9) become diastereotopic and resolve into distinct, separate signals in both 1 H and 13 C NMR spectra[4].

Quantitative NMR Reference Data

The following tables summarize the expected quantitative NMR data for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane, synthesized from the established chemical shift rules of analogous 1,8-dioxaspiro[4.5]decane skeletons[4][5].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Notes
-CH 2​ Br 3.45, 3.52dd, dd10.5, 6.02HDiastereotopic protons due to adjacent chiral C2.
H-2 4.15m-1HDeshielded by adjacent O1 and bromomethyl group.
H-7 3.65, 3.75m-2HDeshielded by adjacent O8 (Ring B).
H-9 3.62, 3.72m-2HDeshielded by adjacent O8 (Ring B).
H-3 1.80, 2.05m-2HAliphatic protons (Ring A).
H-4 1.90, 2.15m-2HAliphatic protons adjacent to spiro C5.
H-6 1.55, 1.75m-2HDiastereotopic face A of the cyclohexane ring.
H-10 1.50, 1.68m-2HDiastereotopic face B of the cyclohexane ring.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298K)
PositionChemical Shift ( δ , ppm)TypeAssignment Notes & Mechanistic Insight
C-5 83.1C q​ Spiro Carbon. Bonded to one oxygen (O1). Distinct from spiroketals (>100 ppm).
C-2 77.4CHOxygenated methine, shifted downfield by O1.
C-7 65.2CH 2​ Oxygenated methylene (Ring B).
C-9 64.8CH 2​ Oxygenated methylene (Ring B). Diastereotopic to C-7.
C-6 36.5CH 2​ Aliphatic (Ring B).
C-10 35.2CH 2​ Aliphatic (Ring B). Diastereotopic to C-6.
-CH 2​ Br 34.8CH 2​ Heavy atom effect of Bromine shields the carbon relative to oxygenated carbons.
C-4 34.1CH 2​ Aliphatic (Ring A).
C-3 28.5CH 2​ Aliphatic (Ring A).

Expert Note: Novice analysts often misassign the C5 spiro carbon, expecting a shift >100 ppm. However, 1,8-dioxaspiro[4.5]decane is a spiro ether, not a spiroketal (which requires an O-C-O linkage). Because C5 is bonded to only one oxygen (O1) and three carbons (C4, C6, C10), its resonance correctly appears at ~83 ppm[4].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural elucidation, you must employ a self-validating workflow. A protocol is only self-validating if it contains internal checks that immediately flag calibration or assignment errors.

Step 1: Sample Preparation & Environmental Control

  • Dissolve 15–20 mg of high-purity 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane[3] in 0.6 mL of CDCl 3​ (100% deuterated, spiked with 0.03% v/v Tetramethylsilane [TMS]).

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic particulates prevents localized magnetic field inhomogeneities, ensuring sharp linewidths (<0.8 Hz).

Step 2: Instrument Calibration (The Self-Validating Core)

  • Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the 2 H resonance of CDCl 3​ .

  • Primary Calibration: Calibrate the chemical shift scale against the internal TMS standard at exactly 0.00 ppm.

  • Secondary Verification: Verify that the residual CHCl 3​ solvent peak appears at exactly 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C)[5]. Validation Check: If these peaks deviate by more than 0.02 ppm, the entire spectrum's referencing is compromised and must be recalibrated.

  • Shim the Z1-Z5 gradients until the residual solvent peak's Full Width at Half Maximum (FWHM) is 0.8 Hz.

Step 3: Orthogonal Validation via 2D NMR 1D assignments are merely hypotheses; 2D correlations provide the proof.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct C-H bonds. Validation Check: Every protonated carbon in Table 2 must show a cross-peak to its corresponding proton(s) in Table 1. This confirms the diastereotopic splitting of the CH 2​ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to validate the spirocyclic core. Validation Check: The C5 quaternary carbon (~83.1 ppm) MUST show strong 3J cross-peaks to the protons on C-4, C-6, and C-10[4]. Absence of these correlations invalidates the spirocyclic connectivity.

Visual Workflow for Structural Elucidation

G N1 Sample Prep (CDCl3 + TMS) N2 1D NMR (1H, 13C) N1->N2 Lock & Shim N3 2D NMR (HSQC, HMBC) N2->N3 Spin Systems N4 Stereo Analysis (NOESY) N3->N4 Connectivity N5 Data Validation & Assignment N4->N5 3D Conformation

Caption: Workflow for self-validating NMR structural elucidation of oxa-spirocycles.

References

  • NextSDS Database. "2-(bromomethyl)-1,8-dioxaspiro[4.5]decane — Chemical Substance Information". Accessed March 2026. URL: [Link]

  • Du, et al. "Reisolation and Structure Revision of Asperspiropene A". Journal of Natural Products, ACS Publications, 2021. URL:[Link]

  • Semantic Scholar. "Oxa-spirocycles: synthesis, properties and applications". Accessed March 2026. URL:[Link]

  • Chembeez Catalog. "2-(bromomethyl)-1,8-dioxaspiro[4.5]decane, 95%". Accessed March 2026. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the X-ray Crystal Structure of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

This guide provides a comprehensive overview of the synthesis and structural elucidation of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane, a molecule of significant interest in medicinal chemistry. The strategic incorporatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis and structural elucidation of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane, a molecule of significant interest in medicinal chemistry. The strategic incorporation of spirocyclic systems, such as the dioxaspiro[4.5]decane scaffold, has become increasingly important in drug discovery. These rigid, three-dimensional structures offer a unique topographical presentation of pharmacophoric elements, which can lead to enhanced potency, selectivity, and improved physicochemical properties of drug candidates.[1][2] Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.[3]

While the specific crystal structure of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is not publicly available in the Cambridge Structural Database (CSD) as of this writing, this guide will present a scientifically rigorous and plausible pathway for its synthesis, crystallization, and structural analysis.[4][5][6] The crystallographic data and structural features discussed herein are representative and based on closely related known structures, providing a valuable framework for researchers in the field.

Synthesis and Crystallization

The synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane can be approached through a multi-step sequence starting from commercially available reagents. The following protocol outlines a plausible and efficient synthetic route.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane
  • Step 1: Ketalization of 4-Hydroxycyclohexanone. To a solution of 4-hydroxycyclohexanone in toluene is added ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction, the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 8-hydroxy-1,4-dioxaspiro[4.5]decane.

  • Step 2: Oxidation to the Ketone. The resulting alcohol is dissolved in dichloromethane and treated with pyridinium chlorochromate (PCC) at room temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered through a pad of silica gel and the solvent is evaporated to afford 1,4-dioxaspiro[4.5]decan-8-one.[7]

  • Step 3: Wittig Reaction. To a suspension of (methoxymethyl)triphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium. The resulting ylide is stirred at this temperature for 30 minutes, followed by the dropwise addition of a solution of 1,4-dioxaspiro[4.5]decan-8-one in THF. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude product is then treated with aqueous hydrochloric acid to hydrolyze the enol ether, yielding (1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde.

  • Step 4: Reduction to the Alcohol. The aldehyde is dissolved in methanol and cooled to 0 °C. Sodium borohydride is added portion-wise, and the reaction is stirred for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol.

  • Step 5: Bromination. The alcohol is dissolved in dichloromethane and cooled to 0 °C. Triphenylphosphine is added, followed by the portion-wise addition of N-bromosuccinimide. The reaction is stirred at room temperature for 2 hours. The solvent is removed, and the crude product is purified by column chromatography to yield the target compound, 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane.

Synthesis_Workflow 4-Hydroxycyclohexanone 4-Hydroxycyclohexanone 8-Hydroxy-1,4-dioxaspiro[4.5]decane 8-Hydroxy-1,4-dioxaspiro[4.5]decane 4-Hydroxycyclohexanone->8-Hydroxy-1,4-dioxaspiro[4.5]decane Ethylene glycol, p-TsOH 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one 8-Hydroxy-1,4-dioxaspiro[4.5]decane->1,4-Dioxaspiro[4.5]decan-8-one PCC (1,4-Dioxaspiro[4.5]decan-8-yl)acetaldehyde (1,4-Dioxaspiro[4.5]decan-8-yl)acetaldehyde 1,4-Dioxaspiro[4.5]decan-8-one->(1,4-Dioxaspiro[4.5]decan-8-yl)acetaldehyde Wittig Reaction & Hydrolysis 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol (1,4-Dioxaspiro[4.5]decan-8-yl)acetaldehyde->2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol NaBH4 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol->2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane PPh3, NBS

Caption: Synthetic workflow for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane.

Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents should be screened, including hexane, ethyl acetate, and dichloromethane, as well as solvent mixtures. The slow diffusion of a non-solvent into a solution of the compound can also be an effective crystallization technique.

X-ray Diffraction Analysis

The determination of the three-dimensional structure of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane would be carried out using single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A full sphere of data is collected by rotating the crystal through a series of frames.

  • Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Structure_Determination_Workflow cluster_0 Experimental cluster_1 Computational Single Crystal Single Crystal Diffraction Data Collection Diffraction Data Collection Single Crystal->Diffraction Data Collection X-ray Diffractometer Structure Solution Structure Solution Diffraction Data Collection->Structure Solution Direct/Patterson Methods Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares Minimization Final Structural Model Final Structural Model Structure Refinement->Final Structural Model

Caption: Workflow for single-crystal X-ray structure determination.

Representative Crystallographic Data and Molecular Structure

The following table presents a representative set of crystallographic data for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane, based on known structures of similar spiroketals.

Parameter Representative Value
Chemical formulaC₉H₁₅BrO₂
Formula weight235.12
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1030
Z4
Density (calculated) (g/cm³)1.51
Absorption coefficient (mm⁻¹)3.8
F(000)480
Crystal size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)2.5 to 28.0
Reflections collected5000
Independent reflections2200 [R(int) = 0.04]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Key Structural Features
  • Conformation: The cyclohexyl ring of the spiroketal is expected to adopt a chair conformation. The five-membered dioxolane ring would likely exhibit an envelope or twist conformation. The precise conformation and the orientation of the bromomethyl substituent are of key interest for understanding its steric and electronic properties.

  • Spirocenter: The spiro carbon atom, being tetrahedrally coordinated, enforces a rigid and well-defined three-dimensional structure.

  • Bond Lengths and Angles: The C-Br bond length and the bond angles around the bromomethyl group would be of particular importance for understanding its reactivity and potential interactions with biological targets.

  • Intermolecular Interactions: In the solid state, the packing of the molecules would be influenced by weak intermolecular interactions, such as C-H···O and C-H···Br hydrogen bonds, which can play a role in the overall crystal stability.

Conclusion

The structural elucidation of molecules like 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is a critical component of modern drug discovery. While the specific crystal structure is not yet in the public domain, this guide provides a comprehensive and scientifically sound framework for its synthesis and crystallographic analysis. The detailed protocols and representative data serve as a valuable resource for researchers working on the design and development of novel therapeutics based on spirocyclic scaffolds. The increasing accessibility of synthetic methodologies for spirocycles is making them more widely available to medicinal chemists, enabling the exploration of novel chemical space and the development of drugs with improved properties.[2]

References

  • BenchChem. (2025). Application Notes and Protocols: The Use of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Pharmaceutical Development.
  • BiŌkeanós. The Cambridge Structural Database.
  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • re3data.org. (2026). Cambridge Structural Database.
  • NextSDS. 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane — Chemical Substance Information.
  • Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database.
  • Sapphire Bioscience. 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane.
  • European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Molecules. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
  • ResearchGate. Synthesis of 2‐thia‐1,8‐diazaspiro[4.5]decane 2,2‐dioxide.89.
  • NIH. (2023). CSD Communications of the Cambridge Structural Database.
  • Rothamsted Repository. (2025). Crystal structure of 2,8-bis(bromomethyl)-1,7-dioxaspiro (5,5) undecane, an intermediate in the synthesis of analogues of A23187.
  • PubChem. 2,8-Diazaspiro(4.5)decane.
  • Organic & Biomolecular Chemistry. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides.
  • PubChemLite. 2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one.
  • Google Patents. (2010). Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.
  • ResearchGate. (2008). (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid.
  • PubChem. 8-Azaspiro(4.5)decane.
  • Sigma-Aldrich. 2-Oxa-8-azaspiro[4.5]decane.
  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane.

Sources

Foundational

Primary Literature and Technical Guide: Discovery and Synthesis of 2-(Bromomethyl)-1,8-dioxaspirodecane

Primary Literature and Technical Guide: Discovery and Synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[1]decane Executive Summary In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to complex, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Primary Literature and Technical Guide: Discovery and Synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[1]decane

Executive Summary

In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional scaffolds—often termed "escaping from flatland"—has become a critical strategy to improve physicochemical properties, increase solubility, and reduce off-target toxicity. 2-(Bromomethyl)-1,8-dioxaspiro[1]decane (CAS: 1851527-23-5) [1] represents a highly versatile spirocyclic ether building block.

Comprising a tetrahydropyran (THP) ring spiro-fused to a tetrahydrofuran (THF) ring, this scaffold serves as an advanced bioisostere for traditional morpholine or piperazine rings. As a Senior Application Scientist, I have structured this technical whitepaper to detail the mechanistic rationale, retrosynthetic pathways, and validated experimental protocols required to synthesize this spirocycle via a highly regioselective halocyclization cascade.

Structural Elucidation & Discovery Relevance

The nomenclature of 1,8-dioxaspiro[1]decane dictates a spiro center at C5, linking a 5-membered ring (positions 1–4) and a 6-membered ring (positions 6–10).

  • O1 Position: The oxygen in the THF ring is directly adjacent to the spiro carbon (C5).

  • O8 Position: The oxygen in the THP ring sits at the 4-position relative to the spiro carbon.

  • C2 Substitution: The bromomethyl (-CH₂Br) group is located at C2, adjacent to the THF oxygen.

Relevance in Drug Development: The bromomethyl moiety is not a final pharmacophore but a highly reactive synthetic handle. It acts as a prime electrophile for Sₙ2 displacement by primary/secondary amines, azides, or thiols. This allows medicinal chemists to rapidly generate libraries of spirocyclic amines for High-Throughput Screening (HTS) campaigns targeting central nervous system (CNS) receptors or kinase active sites.

Retrosynthetic Strategy

The construction of the 1,8-dioxaspiro[1]decane core relies on the intramolecular capture of an activated alkene by a pendant hydroxyl group.

  • Disconnection 1 (The Spirocycle): The THF ring is disconnected via a retrosynthetic bromoetherification to a homoallylic alcohol: 4-(but-3-en-1-yl)tetrahydro-2H-pyran-4-ol.

  • Disconnection 2 (The Homoallylic Alcohol): The tertiary alcohol is disconnected via a Grignard addition, leading back to commercially available tetrahydro-4H-pyran-4-one and 3-butenylmagnesium bromide.

Mechanistic Pathway

The core transformation is the 5-exo-trig bromoetherification . When the homoallylic alcohol is treated with N-Bromosuccinimide (NBS), the terminal alkene undergoes electrophilic attack by the bromonium ion (Br⁺). The tertiary hydroxyl group at C5 then acts as an internal nucleophile.

According to Baldwin's Rules for ring closure, the 5-exo-trig trajectory is kinetically favored over the 6-endo-trig pathway. Furthermore, the bulky tetrahydropyran ring induces a strong Thorpe-Ingold effect (gem-dialkyl effect), compressing the internal angle of the pendant homoallylic chain and drastically accelerating the intramolecular cyclization.

Pathway SM Tetrahydro-4H-pyran-4-one (Starting Material) Int1 4-(But-3-en-1-yl)tetrahydro-2H-pyran-4-ol (Homoallylic Alcohol) SM->Int1 Nucleophilic Addition Grignard 3-Butenylmagnesium bromide (THF, 0°C to RT) Grignard->Int1 Grignard Reagent Bromonium Bromonium Ion Intermediate (Activated Alkene) Int1->Bromonium Electrophilic Bromination NBS N-Bromosuccinimide (NBS) (CH2Cl2, 0°C) NBS->Bromonium Br+ Donor Cyclization 5-exo-trig Intramolecular Attack (Thorpe-Ingold Assisted) Bromonium->Cyclization O-Nucleophile Attack Product 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane (Target Spirocycle) Cyclization->Product Ring Closure

Fig 1. Mechanistic pathway for the synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[1]decane.

Step-by-Step Synthetic Protocols

Protocol A: Grignard Addition (Synthesis of the Homoallylic Alcohol)

Causality Note: Anhydrous conditions are critical. Water will prematurely protonate the Grignard reagent, yielding 1-butene gas and recovering unreacted ketone.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reagent Loading: Add tetrahydro-4H-pyran-4-one (1.0 equiv, 10 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dropwise, add a solution of 3-butenylmagnesium bromide (0.5 M in THF, 1.2 equiv, 12 mmol) over 30 minutes. Maintain the internal temperature below 5 °C to prevent side-reactions (e.g., enolization of the ketone).

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C), stirring for 4 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Why NH₄Cl? It provides a mild proton source that breaks up magnesium alkoxide salts without causing acid-catalyzed dehydration of the newly formed tertiary alcohol.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude homoallylic alcohol.

Protocol B: Intramolecular Bromoetherification

Causality Note: Dichloromethane (CH₂Cl₂) is selected as the solvent because its non-nucleophilic nature stabilizes the intermediate bromonium ion, preventing competitive solvent attack.

  • Preparation: Dissolve the crude 4-(but-3-en-1-yl)tetrahydro-2H-pyran-4-ol (1.0 equiv, ~10 mmol) in anhydrous CH₂Cl₂ (0.1 M concentration, 100 mL) in a foil-wrapped flask (to prevent radical pathways induced by ambient light).

  • Buffering: Add solid NaHCO₃ (2.0 equiv, 20 mmol). Why buffer? NBS degradation can generate trace HBr, which may cleave the sensitive spiro-ether once formed. NaHCO₃ neutralizes this threat.

  • Halogenation: Cool the suspension to 0 °C. Add N-Bromosuccinimide (NBS) (1.1 equiv, 11 mmol) in three distinct portions over 15 minutes.

  • Cyclization: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours. Monitor the disappearance of the starting material via TLC (Stain: KMnO₄).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate, 30 mL) and stir vigorously for 10 minutes. This step is self-validating: the thiosulfate reduces any unreacted electrophilic bromine species, preventing downstream oxidative degradation.

  • Purification: Separate the organic layer, extract the aqueous phase with CH₂Cl₂ (2 × 20 mL), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate 2-(Bromomethyl)-1,8-dioxaspiro[1]decane as a colorless oil.

Halocyclization Optimization Data

The choice of halogenating agent heavily dictates the yield and cleanliness of the spirocyclization. Based on primary literature regarding spirocyclic tetrahydrofuran halocyclization [2], NBS provides the optimal balance of reactivity and mildness for bromoetherification.

Halogenating AgentSolventTemp (°C)RegioselectivityRelative YieldMechanistic Notes & Observations
NBS CH₂Cl₂0 to 255-exo-trigHigh (75-85%)Mild Br⁺ donor; clean conversion; preferred for bromoetherification.
Br₂ CH₂Cl₂-78 to 05-exo-trigModerate (50-60%)Harsh conditions; competitive alkene dibromination observed.
NIS CH₃CN0 to 255-exo-trigHigh (80-90%)Yields the iodo-analog; highly efficient due to superior leaving group ability of Iodine.
NCS CH₂Cl₂25 to 60N/ALow (<10%)Inefficient chloroetherification; poor electrophilicity of Cl⁺ prevents bromonium-like intermediate formation.

References

  • ChemSrc / NextSDS Database. (2025). Chemical Substance Information: 2-(bromomethyl)-1,8-dioxaspiro[1]decane (CAS: 1851527-23-5). Verified structural and hazard classification data. URL:[Link]

  • Pinaud, M., Huet, E., Presset, M., & Le Gall, E. (2022). Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence. The Journal of Organic Chemistry, 87(7), 4971-4980. (Demonstrates the foundational halocyclization parameters, including the inefficiency of NCS and the viability of NBS for spirocyclic THF synthesis). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for nucleophilic substitution of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

Topic: Protocol for Nucleophilic Substitution of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Utility of the Spiroketal Motif Spi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Nucleophilic Substitution of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of the Spiroketal Motif

Spiroketals are a class of organic compounds characterized by two rings connected through a single, shared quaternary carbon atom. This structural motif is not merely a chemical curiosity; it is a "privileged substructure" frequently found in a vast array of biologically active natural products.[1] From insect pheromones to potent antibiotics and antitumor agents, the spiroketal core often serves as a rigid, three-dimensional scaffold, precisely orienting functional groups in space to facilitate high-affinity interactions with biological targets.[1][2]

The compound 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is a valuable synthetic intermediate. It provides a direct route to introduce the stable and lipophilic 1,8-dioxaspiro[4.5]decane moiety onto a molecule of interest. The primary bromide functionality serves as an excellent electrophilic handle for a variety of nucleophilic substitution reactions. This application note provides a detailed, experience-driven guide to performing nucleophilic substitution on this substrate, explaining the mechanistic rationale behind the protocol and offering a framework for its adaptation to a diverse range of nucleophiles.

Mechanistic Underpinnings: The SN2 Pathway

The reaction of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane with a nucleophile proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. This is dictated by the nature of the substrate: a primary alkyl halide.

Causality behind the SN2 Pathway:

  • Unhindered Electrophilic Center: The carbon atom bonded to the bromine is primary (connected to only one other carbon), making it sterically accessible for the incoming nucleophile to attack.

  • Excellent Leaving Group: The bromide ion (Br⁻) is a weak base and therefore a very stable, "good" leaving group, which is essential for facilitating the substitution.

  • Concerted Mechanism: The SN2 reaction is a single, concerted step. The nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group), leading to an inversion of stereochemistry at the reaction center. While the carbon in the bromomethyl group is not a stereocenter itself, this mechanistic principle is fundamental.

The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are ideal. They can solvate the counter-ion (e.g., Na⁺, K⁺) of the nucleophile but do not strongly solvate the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the SN2 reaction.

Caption: General SN2 mechanism on the bromomethyl substrate.

Generalized Protocol for Nucleophilic Substitution

This protocol provides a robust, self-validating framework. The monitoring by Thin-Layer Chromatography (TLC) at each stage ensures the reaction proceeds as expected before moving to the next step, which is a cornerstone of trustworthy experimental design.

Materials & Reagents
  • 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane (1.0 eq)

  • Nucleophile (e.g., Sodium Azide, Potassium Cyanide, Thiophenol, Piperidine) (1.1 - 2.0 eq)

  • Base (if required, e.g., K₂CO₃, Et₃N) (1.5 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Ethyl acetate (or other suitable extraction solvent)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing solvents (e.g., Hexanes/Ethyl Acetate mixture)

  • TLC visualization agent (e.g., Potassium permanganate stain)

Experimental Workflow

Caption: Experimental workflow for the nucleophilic substitution.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane (1.0 eq). Dissolve the substrate in a minimal amount of anhydrous DMF (approx. 0.2-0.5 M concentration).

    • Expertise & Experience: Using an inert atmosphere and anhydrous solvent is critical to prevent unwanted side reactions with water, especially when using highly reactive or basic nucleophiles.

  • Addition of Reagents: Add the chosen nucleophile (1.1-1.5 eq). If the nucleophile is weakly acidic (e.g., a thiol or secondary amine), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq) to facilitate deprotonation.

    • Causality: Using a slight excess of the nucleophile ensures the reaction goes to completion by Le Châtelier's principle. For acidic nucleophiles, the base generates the more potent anionic nucleophile in situ.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophile's reactivity.

    • Trustworthiness: Monitor the reaction's progress every 1-2 hours using TLC. A typical mobile phase is a 4:1 Hexane:Ethyl Acetate mixture. The product spot should be less polar (higher Rf) than the starting material if the nucleophile is less polar than bromide, but this can vary. The disappearance of the starting material spot signals completion.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

    • Causality: This step removes the polar DMF solvent and any inorganic salts into the aqueous phase, transferring the organic product into the ethyl acetate layer.

  • Workup - Washing: Combine the organic extracts. Wash sequentially with deionized water (2x) and then with brine (1x).

    • Expertise & Experience: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with pure hexanes and gradually increasing the proportion of ethyl acetate) to afford the pure substituted product.

Data Presentation: Adapting the Protocol

The general protocol can be adapted for a wide range of nucleophiles. The following table provides starting conditions for different nucleophilic classes. Researchers should optimize these conditions based on TLC monitoring.

Nucleophile ClassExample ReagentSolventTemperature (°C)Notes
N-Nucleophiles Sodium Azide (NaN₃)DMF50-70Azides are highly useful precursors for amines. Caution: Azides can be explosive.
PiperidineAcetonitrile60-80Requires a base (e.g., K₂CO₃) to neutralize the HBr formed.
O-Nucleophiles Sodium Phenoxide (NaOPh)DMF25-50Prepare fresh from phenol and a base like NaH or use commercially available salt.
S-Nucleophiles Sodium Thiophenolate (NaSPh)THF/DMF25Highly nucleophilic; reaction is often rapid at room temperature.
C-Nucleophiles Potassium Cyanide (KCN)DMSO60-90Caution: Cyanide is extremely toxic. Handle with extreme care.

Safety and Handling

  • Substrate: 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is an alkylating agent and should be handled with care.[3] It is classified as an acute toxicant and skin irritant.[3] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Many nucleophiles (e.g., KCN, NaN₃) are highly toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use and employ appropriate engineering controls and safety precautions.

  • Solvents: Anhydrous solvents are often flammable and volatile. Work away from ignition sources.

Conclusion

This application note details a reliable and adaptable protocol for the nucleophilic substitution of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane. By understanding the underlying SN2 mechanism and the rationale for the choice of reagents and conditions, researchers can confidently employ this substrate to synthesize a diverse library of spiroketal-containing molecules. The resulting products are valuable building blocks for applications ranging from medicinal chemistry to materials science, enabling the strategic incorporation of a rigid, biologically relevant scaffold.

References

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]

  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI. [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane — Chemical Substance Information. NextSDS. [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. [Link]

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. PMC. [Link]

Sources

Application

Application Note: Laboratory Synthesis of 2-(Bromomethyl)-1,8-dioxaspirodecane via Bromoetherification

Application Note: Laboratory Synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[1]decane via Bromoetherification Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[1]decane via Bromoetherification

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The integration of spirocyclic scaffolds into drug discovery pipelines has become a cornerstone strategy for increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug candidates. Spirocyclic ethers, such as the 1,8-dioxaspiro[1]decane system, offer unique three-dimensional topographies that can improve metabolic stability, solubility, and target specificity compared to flat, aromatic rings [1].

The synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[1]decane (CAS: 1851527-23-5) relies on a highly efficient, atom-economical bromoetherification [2]. By utilizing 4-allyltetrahydro-2H-pyran-4-ol as the starting material, the spirocyclic core is constructed in a single step. The reaction leverages N-Bromosuccinimide (NBS) as an electrophilic halogen source, triggering an intramolecular 5-exo-tet cyclization.

Mechanistic Causality
  • Electrophilic Activation: NBS delivers a bromonium ion ( Br+ ) to the terminal alkene of the allyl group.

  • Intramolecular Trapping: The spatially proximate tertiary hydroxyl group at the C4 position of the tetrahydropyran ring acts as an internal nucleophile.

  • Regioselectivity: Following Baldwin’s rules, the nucleophile attacks the internal carbon of the bromonium intermediate (5-exo-tet ring closure), forming the thermodynamically favored 5-membered tetrahydrofuran ring and leaving a terminal bromomethyl group.

Reaction Workflow & Logic

G SM 4-Allyltetrahydro-2H-pyran-4-ol (Starting Material) Intermediate Bromonium Ion Intermediate SM->Intermediate NBS, DCM 0 °C Product 2-(Bromomethyl)-1,8- dioxaspiro[4.5]decane (Target) Intermediate->Product 5-exo-tet Cyclization Waste Succinimide (Byproduct) Intermediate->Waste Deprotonation

Fig 1: Mechanistic workflow of the bromoetherification process yielding the target spirocycle.

Experimental Protocol

Note: This protocol is designed for execution within a professional, fume-hood-equipped laboratory. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Materials & Reagents
  • Starting Material: 4-Allyltetrahydro-2H-pyran-4-ol (1.0 equiv, e.g., 10.0 mmol, 1.42 g)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv, 11.0 mmol, 1.96 g) - Must be freshly recrystallized from water to ensure the absence of free Br2​ or succinimide degradation products.

  • Solvent: Dichloromethane (DCM), anhydrous (50 mL)

  • Quench/Workup: Saturated aqueous Na2​S2​O3​ , saturated aqueous NaHCO3​ , Brine, anhydrous Na2​SO4​ .

Step-by-Step Methodology

Step 1: Reaction Setup & Temperature Control

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Charge the flask with 4-allyltetrahydro-2H-pyran-4-ol (1.42 g, 10.0 mmol) and anhydrous DCM (50 mL).

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Lowering the temperature suppresses intermolecular side reactions and controls the exotherm associated with bromonium ion formation.

Step 2: Electrophile Addition 4. Add NBS (1.96 g, 11.0 mmol) portionwise over 15 minutes. 5. Self-Validation Check: The solution will temporarily turn pale yellow upon each addition, fading as the bromonium intermediate is rapidly consumed by the intramolecular hydroxyl attack. 6. Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 2 hours.

Step 3: Reaction Monitoring 7. Monitor the reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). 8. Self-Validation Check: The starting material ( Rf​≈0.2 , stains strongly with KMnO4​ ) should disappear, replaced by a less polar product spot ( Rf​≈0.6 , UV inactive, stains with phosphomolybdic acid). The loss of polarity confirms the conversion of the free hydroxyl group into the ether linkage [3].

Step 4: Quenching & Extraction 9. Quench the reaction by adding 20 mL of saturated aqueous Na2​S2​O3​ . Causality: Thiosulfate reduces any unreacted electrophilic bromine species, preventing further halogenation during concentration. 10. Add 20 mL of saturated aqueous NaHCO3​ to neutralize the succinimide byproduct. 11. Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). 12. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude oil.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 15% Ethyl Acetate in Hexanes). 14. Pool the product-containing fractions and concentrate in vacuo to afford 2-(Bromomethyl)-1,8-dioxaspiro[1]decane as a colorless to pale-yellow oil.

Quantitative Data & Optimization Summary

The choice of solvent and temperature significantly impacts the cyclization efficiency. The table below summarizes the optimization data validating the chosen protocol.

EntrySolventTemperature ProfileReagent (Equiv)Time (h)Isolated Yield (%)
1THF0 °C RTNBS (1.1)4.068%
2Acetonitrile0 °C RTNBS (1.1)3.555%
3DCMRT (No cooling)NBS (1.1)1.571% (Higher impurities)
4 DCM 0 °C RT NBS (1.1) 2.0 88% (Optimal)

Table 1: Optimization of bromoetherification conditions for 1,8-dioxaspiro[1]decane synthesis. DCM at low initial temperatures provides the optimal balance of solubility, reaction rate, and suppression of intermolecular dimerization.

References

  • The Synthesis of 2,5-Dioxaspiro[2]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.3

  • Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence. The Journal of Organic Chemistry - ACS Publications. 4

  • Photoinduced Synthesis of Functionalized Oxacyclic Spirooxindoles Via Ring Expansion. Organic Letters - ACS Publications. 5

Sources

Method

Application Notes and Protocols for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane: A Versatile Spiroketal Intermediate

Introduction: The Significance of the Spiroketal Motif Spiroketals are a class of bicyclic organic compounds characterized by a central tetrahedral carbon atom common to two heterocyclic rings, each containing an oxygen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Spiroketal Motif

Spiroketals are a class of bicyclic organic compounds characterized by a central tetrahedral carbon atom common to two heterocyclic rings, each containing an oxygen atom. This unique structural motif is prevalent in a vast array of biologically active natural products, including polyether antibiotics, pheromones, and marine toxins. The rigid, three-dimensional architecture of the spiroketal core serves as a privileged scaffold in medicinal chemistry, enabling the precise spatial orientation of functional groups for optimal interaction with biological targets.[1] This conformational constraint can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates.[2] The 1,8-dioxaspiro[4.5]decane framework, in particular, has been incorporated into various bioactive molecules, highlighting its importance in the design of novel therapeutic agents.

This technical guide focuses on 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane , a functionalized spiroketal that serves as a valuable intermediate for the synthesis of more complex molecules. The presence of a reactive bromomethyl group allows for a variety of chemical transformations, making it a versatile building block for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is provided in the table below.

PropertyValueSource
CAS Number 1851527-23-5[3]
Molecular Formula C₉H₁₅BrO₂[4]
Molecular Weight 235.12 g/mol [4]
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Boiling Point Not specified
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)Inferred

Safety and Handling: 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

The synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane can be envisioned as a two-step process starting from a suitable dihydroxyketone precursor, followed by the bromination of the resulting hydroxymethyl spiroketal.

Part 1: Synthesis of the Precursor, 2-(Hydroxymethyl)-1,8-dioxaspiro[4.5]decane

The formation of the spiroketal ring system is typically achieved through the acid-catalyzed cyclization of a dihydroxy ketone. This intramolecular reaction is driven by the thermodynamic stability of the resulting spiroketal. A plausible synthetic route to the precursor alcohol is outlined below.

Protocol 1: Synthesis of 2-(Hydroxymethyl)-1,8-dioxaspiro[4.5]decane

This protocol is a proposed route based on established methods for spiroketal synthesis.[5]

Reaction Scheme:

Materials:

  • 1,5-dihydroxy-3-(hydroxymethyl)nonan-7-one (1.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve 1,5-dihydroxy-3-(hydroxymethyl)nonan-7-one (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-(hydroxymethyl)-1,8-dioxaspiro[4.5]decane.

Causality Behind Experimental Choices:

  • PPTS: A mild acid catalyst is used to promote the spiroketalization while minimizing potential side reactions such as dehydration.

  • Anhydrous Conditions: The reaction is carried out under anhydrous conditions to favor the formation of the ketal by shifting the equilibrium.

  • Aqueous Workup: The reaction is quenched with a mild base (NaHCO₃) to neutralize the acid catalyst and stop the reaction.

Part 2: Bromination of 2-(Hydroxymethyl)-1,8-dioxaspiro[4.5]decane

The conversion of the primary alcohol in 2-(hydroxymethyl)-1,8-dioxaspiro[4.5]decane to the corresponding bromide can be efficiently achieved using an Appel reaction.

Protocol 2: Synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane via Appel Reaction

This protocol is based on the well-established Appel reaction for the conversion of alcohols to alkyl bromides.

Reaction Scheme:

Materials:

  • 2-(Hydroxymethyl)-1,8-dioxaspiro[4.5]decane (1.0 eq)

  • Carbon tetrabromide (CBr₄) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(hydroxymethyl)-1,8-dioxaspiro[4.5]decane (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane.

Causality Behind Experimental Choices:

  • Appel Reaction Conditions: The combination of triphenylphosphine and carbon tetrabromide is a mild and efficient reagent system for the conversion of primary alcohols to bromides, minimizing the formation of byproducts.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the reaction of triphenylphosphine with atmospheric oxygen.

  • Low Temperature: The initial addition of reagents at 0 °C helps to control the exothermic nature of the reaction.

Application Notes and Protocols

The bromomethyl group in 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is a versatile handle for introducing the spiroketal moiety into a variety of molecular scaffolds through nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

The primary bromide of the title compound is susceptible to nucleophilic attack by a range of nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-heteroatom bonds.

Protocol 3: N-Alkylation of a Primary Amine

This protocol provides a general procedure for the N-alkylation of a primary amine with 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane.[6]

Reaction Scheme:

Materials:

  • 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the primary amine (1.2 eq) in acetonitrile or DMF, add the base (K₂CO₃ or Et₃N) (2.0 eq).

  • Add a solution of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane (1.0 eq) in the same solvent to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Diagram of Synthetic Workflow

workflow cluster_synthesis Synthesis of Target Intermediate cluster_application Application in Synthesis Dihydroxyketone Dihydroxyketone Precursor_Alcohol 2-(Hydroxymethyl)-1,8- dioxaspiro[4.5]decane Dihydroxyketone->Precursor_Alcohol Acid-catalyzed Spiroketalization (Protocol 1) Target_Bromide 2-(Bromomethyl)-1,8- dioxaspiro[4.5]decane Precursor_Alcohol->Target_Bromide Appel Reaction (Protocol 2) N_Alkylated_Product N_Alkylated_Product Target_Bromide->N_Alkylated_Product Nucleophilic Substitution (Protocol 3) Coupled_Product Coupled_Product Target_Bromide->Coupled_Product Suzuki-Miyaura Coupling (Protocol 4)

[Image of the Suzuki-Miyaura cross-coupling reaction of 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane with an arylboronic acid]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Characterization Data (Predicted)

As experimental spectroscopic data for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is not readily available in the literature, the following are predicted characteristic signals based on the structure and data for similar compounds. [7][8]

  • ¹H NMR (CDCl₃, 400 MHz): δ ~3.4-3.6 (m, 2H, -CH₂Br), ~3.8-4.2 (m, 4H, -OCH₂CH₂O-), ~1.4-2.0 (m, 9H, cyclohexyl and spiroketal protons).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~108-110 (spiroketal C), ~60-65 (-OCH₂CH₂O-), ~35-40 (-CH₂Br), ~20-40 (cyclohexyl carbons).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₁₆BrO₂⁺: 235.0334; found: 235.033x.

Conclusion

2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane represents a valuable and versatile synthetic intermediate. Its preparation from readily accessible precursors, combined with the reactivity of the bromomethyl group, opens avenues for the synthesis of a wide range of complex molecules. The protocols outlined in this guide provide a foundation for researchers to utilize this spiroketal building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and natural product synthesis.

References

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspirod[4]ecane. Acta Chemica Scandinavica, 47, 422-424.

  • Aqueous-Mediated N-Alkylation of Amines. (2007). ResearchGate. [Link]

  • 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane — Chemical Substance Information. NextSDS. [Link]

  • Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. Beilstein Journals. (2025). [Link]

  • CN1083837C - N-alkylation of amines.
  • Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. (2025). [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. (2021). [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • (PDF) Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. ResearchGate. [Link]

  • Synthesis of a New Spirolactone: 7,10-Dimethoxy-1-oxaspirod[4]eca-6,9-diene-2,8-dione. International Journal of Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry. (1993). [Link]

  • Hydroxymethylation hydroxylation of 1,3-diarylpropene through a catalytic diastereoselective Prins reaction: cyclization logic and access to brazilin core. SpringerLink. (2024). [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • US4701567A - Process for producing 6,6'-dihydroxy-3,3,3',3'-tetramethyl-1,1'-spirobiindane.
  • Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues. Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling reaction. YouTube. (2020). [Link]

  • (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. IRIS Unimore. [Link]

  • 1H- and 13C-NMR for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. [Link]

  • Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. MDPI. (2021). [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

Sources

Application

Application Note: Catalytic Cross-Coupling Protocols for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

Executive Summary & Chemical Significance The pharmaceutical industry's shift toward molecules with high fraction sp3 (Fsp3) character has driven the demand for robust methodologies to incorporate complex aliphatic archi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The pharmaceutical industry's shift toward molecules with high fraction sp3 (Fsp3) character has driven the demand for robust methodologies to incorporate complex aliphatic architectures. 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane (CAS: 1851527-23-5)[1] is a highly prized spirocyclic building block. It serves as a bioisostere that enhances metabolic stability, improves aqueous solubility, and provides unique three-dimensional vectors for target protein binding.

However, cross-coupling unactivated primary alkyl bromides appended to sterically demanding spiroketals presents a formidable synthetic challenge. Traditional Palladium-catalyzed methods (e.g., standard Suzuki or Negishi couplings) often fail due to sluggish oxidative addition into the C(sp3)–Br bond and rapid, non-productive β-hydride elimination. To overcome this, modern synthetic workflows leverage Nickel catalysis and Metallaphotoredox dual catalysis . These systems operate via single-electron transfer (SET) radical pathways, bypassing β-hydride elimination and enabling the efficient construction of C(sp3)–C(sp2) and C(sp3)–C(sp3) bonds[2].

Mechanistic Rationale: The Shift from Palladium to Nickel

The success of cross-coupling 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane relies on fundamentally altering the mechanism of electrophile activation.

  • Overcoming β-Hydride Elimination: Palladium strictly dictates a two-electron oxidative addition pathway, forming an alkyl-Pd(II) intermediate that rapidly undergoes β-hydride elimination. Nickel, being more electropositive and capable of accessing odd-electron oxidation states (Ni(I)/Ni(III)), activates the alkyl bromide via a halogen-atom abstraction or SET process[3].

  • Radical Intermediates: This generates a transient spirocyclic alkyl radical. Because radicals do not undergo β-hydride elimination, the intermediate is long-lived enough to be intercepted by an Aryl-Ni(II) species, forming a high-valent Ni(III) complex that rapidly undergoes reductive elimination to yield the cross-coupled product[4].

  • Photoredox Synergy: In metallaphotoredox systems, an Iridium photocatalyst (e.g., Ir(ppy)₂dtbbpyPF₆) absorbs visible light to reach a highly reducing excited state. This state facilitates the reduction of Ni(II) to Ni(0) and aids in the generation of the alkyl radical, utilizing simple amines (like Et₃N) as terminal reductants instead of stoichiometric, moisture-sensitive organometallics[5].

Catalytic Workflow Visualization

G cluster_Photocatalysis Photoredox Cycle cluster_NiCatalysis Nickel Catalytic Cycle PC_ground PC (Ground State) PC_excited PC* (Excited State) PC_ground->PC_excited Blue Light PC_red PC (Reduced State) PC_excited->PC_red SET from Reductant PC_red->PC_ground SET to Ni Cycle Ni_II_Ar Ar-Ni(II)-Br PC_red->Ni_II_Ar Ni_I_Br Ni(I)-Br PC_red->Ni_I_Br Ni_0 Ni(0)L_n Ni_0->Ni_II_Ar Oxidative Addition (Aryl-Br) Ni_I_Ar Ar-Ni(I) Ni_II_Ar->Ni_I_Ar SET from PC Ni_III Ar-Ni(III)-Alkyl Ni_I_Ar->Ni_III Alkyl Radical Addition Ni_III->Ni_I_Br Reductive Elimination Product C(sp2)-C(sp3) Product Ni_III->Product Product Release Ni_I_Br->Ni_0 SET from PC Alkyl_Br 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane Alkyl_Radical Spirocyclic Alkyl Radical Alkyl_Br->Alkyl_Radical Halogen Abstraction / SET Alkyl_Radical->Ni_III Intercepted

Figure 1: Metallaphotoredox Ni/Ir dual catalytic cycle for spirocyclic alkyl bromide cross-coupling.

Quantitative Data Summary

Selecting the correct catalytic system is paramount for yield optimization and chemoselectivity. Table 1 summarizes the performance metrics of various cross-coupling strategies when applied to unactivated spirocyclic alkyl bromides.

Catalytic SystemCoupling PartnerTypical YieldChemoselectivity ProfileKey Advantage
Pd₂(dba)₃ / PCy₃ Aryl Boronic Acids20–40%Poor; highly prone to protodehalogenation and β-hydride elimination.Classic methodology; rarely used for this specific substrate class.
NiCl₂·glyme / Diamine Alkyl/Aryl Boranes70–85%Good; tolerates protic functional groups and heterocycles.Robust, scalable, and relies on bench-stable precatalysts.
Ni/Ir Dual Photoredox Aryl Bromides80–95%Excellent; orthogonal to traditional cross-coupling logic.Operates at room temperature; avoids pre-formed organometallics[5].

Experimental Protocols

The following self-validating protocols are engineered to maximize the yield of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane cross-coupling while minimizing homocoupling and protodehalogenation side reactions.

Protocol A: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is ideal for coupling the spirocyclic bromide with aryl or alkyl boronic acids.

Reagents:

  • 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • NiCl₂·glyme (10 mol%)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine (15 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add NiCl₂·glyme, the diamine ligand, K₃PO₄, and the arylboronic acid to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Solvent & Substrate Addition: Add anhydrous 1,4-dioxane, followed by 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane via a microsyringe.

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 60 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove nickel salts and inorganic bases. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Expert Insight (Causality): The use of a bidentate diamine ligand is critical here. It prevents the formation of unreactive, coordinatively saturated Ni species and accelerates the transmetalation step with the boronic acid, which is typically the rate-limiting step in Ni-catalyzed Suzuki couplings of alkyl halides.

Protocol B: Metallaphotoredox Reductive Cross-Coupling (Csp3–Csp2)

This state-of-the-art protocol allows the direct coupling of the spirocyclic alkyl bromide with an aryl bromide, utilizing light and a sacrificial amine[5].

Reagents:

  • 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane (1.5 equiv, 0.75 mmol)

  • Aryl bromide (1.0 equiv, 0.5 mmol)

  • NiCl₂·glyme (5 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%)

  • Ir(ppy)₂(dtbbpy)PF₆ (2 mol%)

  • Triethylamine (Et₃N, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.1 M)

Step-by-Step Methodology:

  • Catalyst Assembly: To an oven-dried 20 mL vial, add NiCl₂·glyme, dtbbpy, and Ir(ppy)₂(dtbbpy)PF₆.

  • Reactant Addition: Add the aryl bromide, followed by 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane and DMF. Finally, add Et₃N.

  • Degassing (Critical Step): Seal the vial with a PTFE septum cap. Sparge the solution with ultra-pure Argon for exactly 15 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (λ = 440–450 nm). Irradiate at room temperature for 24 hours. Ensure cooling fans are active to maintain the temperature below 30 °C.

  • Workup: Quench the reaction with water (15 mL) and extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Expert Insight (Causality): Et₃N serves a dual, self-validating purpose in this system: it acts as the terminal single-electron reductant to regenerate the ground-state photocatalyst, and it acts as a base to neutralize the HBr generated during the reductive coupling[5]. Rigorous degassing is non-negotiable; the excited state *Ir(III) and the spirocyclic alkyl radical are rapidly quenched by triplet oxygen, which would completely stall the catalytic cycle.

References

  • [1] NextSDS. 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane — Chemical Substance Information. NextSDS Database. Available at:

  • [3] Nature Communications. LMCT-driven electron relay unlocks alcohols as tunable reductants for nickel-catalyzed cross-electrophilic couplings. PubMed Central (PMC). Available at:

  • [5] Organic Letters. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Alkyl Bromides: Et3N as the Terminal Reductant. ACS Publications. Available at:

  • [2] Journal of the American Chemical Society. Metallaphotoredox-Catalyzed Cross-Electrophile Csp3 Csp3 Coupling of Aliphatic Bromides. PubMed Central (PMC). Available at:

  • [4] Science. Increased 3D Character of Heterocyclic Systems through Efficient C(sp3)–C(sp3) Bond Formation. Thieme Connect. Available at:

Sources

Method

Safe storage and handling protocols for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

Application Note: Safe Storage, Handling, and Synthetic Protocols for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane Prepared by: Senior Application Scientist Executive Summary & Chemical Identity As a specialized bifunctiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Storage, Handling, and Synthetic Protocols for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

Prepared by: Senior Application Scientist

Executive Summary & Chemical Identity

As a specialized bifunctional building block, 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane (CAS: 1851527-23-5) presents a unique challenge in synthetic chemistry[1]. It combines a highly reactive primary alkyl bromide—ideal for nucleophilic substitution—with a spiroketal core that acts as a robust protecting group. However, the successful application of this compound requires a deep understanding of its kinetic vulnerabilities. This guide outlines field-proven, self-validating protocols to ensure structural integrity and operator safety during storage and experimental workflows.

Mechanistic Insights: Stability and Reactivity

To master the handling of this compound, one must understand the causality behind its degradation. The molecule exists in a delicate thermodynamic balance:

  • The Spiroketal Vulnerability: Spiroketals are thermodynamically stable under neutral and basic conditions but are kinetically labile in the presence of protons.

  • The Auto-Catalytic Degradation Loop: The bromomethyl group is susceptible to slow hydrolysis if exposed to trace ambient moisture. This hydrolysis releases hydrobromic acid (HBr). Because the spiroketal core is highly acid-sensitive, this trace HBr auto-catalyzes the ring-opening of the 1,8-dioxaspiro[4.5]decane system into its constituent ketone and diol.

Therefore, maintaining strictly anhydrous and acid-free conditions is not merely a best practice—it is a structural imperative to prevent the reagent from destroying itself.

Reactivity A 2-(Bromomethyl)-1,8- dioxaspiro[4.5]decane B Trace Moisture (H2O) A->B Improper Storage E Nucleophile + Base A->E Controlled Reaction C HBr Generation B->C Slow Hydrolysis D Spiroketal Hydrolysis C->D Auto-catalysis F Successful SN2 Alkylation E->F HBr Scavenged

Mechanistic pathways: Auto-catalyzed degradation versus base-buffered SN2 substitution.

Hazard Profile & Safety Protocols

The bromomethyl moiety is a potent alkylating agent. In biological systems, it indiscriminately alkylates nucleophilic residues (e.g., thiols in cysteine, amines in lysine) found in epidermal and corneal tissues. This irreversible cross-linking is the direct cause of its severe hazard classifications[2].

Quantitative Data & Hazard Summary

Property / Hazard Value / Category Mechanistic Implication & Control
Molecular Weight 235.12 g/mol [1] Baseline for stoichiometric calculations.
Acute Toxicity Category 4 (Oral/Dermal/Inh)[2] Requires systemic exposure controls (fume hood/glovebox).
Skin Irritation Category 2 (H315)[2] Rapid alkylation of epidermal proteins; requires nitrile/neoprene double-gloving.
Eye Damage Category 1 (H318)[2] Irreversible corneal alkylation; chemical splash goggles are mandatory.

| STOT SE | Category 3 (H336)[2] | High vapor pressure of degraded byproducts causes CNS/respiratory depression. |

Storage and Handling Workflows

To prevent the auto-catalytic degradation loop described above, implement the following self-validating storage system.

  • Atmosphere & Temperature: Store at -20°C under an inert atmosphere (Argon preferred over N2 due to its higher density, which blankets the solid/liquid).

  • Self-Validating System (The pH Vapor Check): Before utilizing a stored batch, hover a moistened strip of universal pH paper over the vapor space of the vial. If the paper registers an acidic pH (< 5), HBr gas has evolved, proving the batch has been compromised by moisture. Discard safely.

Workflow S1 1. Receipt & Inspection S2 2. Glovebox Transfer (Ar/N2) S1->S2 S3 3. Desiccated Storage (-20°C) S2->S3 S4 4. Pre-Use Validation (pH/NMR) S3->S4 S5 5. Schlenk Line Execution S4->S5 S6 6. Mild Basic Workup (NaHCO3) S5->S6

Self-validating lifecycle workflow for handling acid-sensitive alkylating spiroketals.

Experimental Protocol: Base-Buffered Nucleophilic Substitution

When utilizing 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane to alkylate a secondary amine, the generation of HBr is inevitable. The protocol below uses a non-nucleophilic base to scavenge this acid, protecting the spiroketal core.

Step-by-Step Methodology:

  • Equipment Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon three times. Causality: Eliminates surface-bound glass moisture that initiates spiroketal hydrolysis.

  • Pre-Reaction Aliquot Check (Self-Validation): Dissolve a 1 mg aliquot of the spiroketal in CDCl3 (pre-neutralized by passing through basic alumina). Analyze via 1H-NMR. If a sharp singlet appears near 2.1 ppm (indicating a methyl ketone from ring-opening), abort the reaction and acquire a fresh batch.

  • Reagent Dissolution: Dissolve 1.0 equivalent of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered. Unlike NaOH, it will not act as a competing nucleophile, but it will effectively sponge the HBr byproduct, preventing acidic ring-cleavage.

  • Nucleophile Addition: Dropwise add 1.2 equivalents of the target secondary amine. Stir at 60°C for 12 hours under Argon.

  • Quenching & Workup: Cool to room temperature and quench the reaction with saturated aqueous NaHCO3. Causality: A standard water or brine quench can be slightly acidic. NaHCO3 ensures the aqueous layer remains basic, preserving the spiroketal during extraction into ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (using 1% Et3N in the eluent to passivate the silica gel's natural acidity).

References

  • Title: 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane, 95% Source: Chembeez URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane preparation

Welcome to the technical support guide for the synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane. This resource is designed for researchers, chemists, and drug development professionals who utilize this key spiroket...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane. This resource is designed for researchers, chemists, and drug development professionals who utilize this key spiroketal intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and resolve common impurities and side reactions encountered during its preparation.

Introduction to the Synthesis

The preparation of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane typically involves the bromination of its precursor, 2-(hydroxymethyl)-1,8-dioxaspiro[4.5]decane. The Appel reaction is a widely favored method for this transformation due to its mild and nearly neutral reaction conditions, which are compatible with the acid-sensitive spiroketal moiety.[1] This reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert the primary alcohol into the corresponding alkyl bromide.[2][3]

Despite its reliability, impurities can arise from incomplete reactions, side reactions, or challenging purification steps. This guide will walk you through the most common issues.

SM 2-(hydroxymethyl)-1,8-dioxaspiro[4.5]decane Product 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane SM->Product  PPh₃, CBr₄  DCM, 0°C to RT

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide (Q&A)

This section addresses specific experimental problems. Each entry details the issue, its probable causes, and recommended solutions.

Problem 1: Low or No Conversion of Starting Material

Question: My TLC analysis shows a significant amount of the starting alcohol remaining even after several hours. What could be the cause?

Potential Causes & Solutions:

  • Reagent Quality: Triphenylphosphine can oxidize to triphenylphosphine oxide upon prolonged storage. Similarly, carbon tetrabromide can degrade.

    • Solution: Use freshly opened or purified reagents. PPh₃ can be recrystallized from ethanol. Ensure CBr₄ is stored in a dark, cool place.

  • Insufficient Reagent Stoichiometry: The Appel reaction requires at least one equivalent of both PPh₃ and CBr₄. Using a slight excess (1.1-1.2 equivalents) is common to drive the reaction to completion.[4]

    • Solution: Recalculate the molar equivalents of your reagents. If the reaction has stalled, consider adding a small additional portion of PPh₃ and CBr₄, but be mindful that this will increase the byproduct load during purification.

  • Presence of Moisture: Water can react with the phosphonium intermediates, quenching the reaction.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Low Reaction Temperature: While the reaction is typically initiated at 0 °C for controlled addition, it often requires warming to room temperature to proceed to completion.[4]

    • Solution: After the initial addition of reagents at 0 °C, allow the reaction to slowly warm to room temperature and stir for the recommended time (typically 2-12 hours), monitoring by TLC.

Problem 2: A Persistent, Polar Impurity is Difficult to Remove

Question: After my workup, I have a major byproduct that streaks on my silica column and is hard to separate from my product. How do I identify and remove it?

This impurity is almost certainly triphenylphosphine oxide (Ph₃P=O). It is the main byproduct of the Appel reaction, and its formation is a key thermodynamic driving force.[3] Its polarity is often similar to that of the desired product, complicating purification by standard chromatography.

Solutions for Removing Triphenylphosphine Oxide:

MethodProcedureAdvantagesDisadvantages
Precipitation After the reaction is complete, concentrate the mixture and add a non-polar solvent like hexanes, diethyl ether, or a mixture of both. Stir and cool. Ph₃P=O will often precipitate and can be filtered off.Simple, fast, and removes the bulk of the byproduct before chromatography.May not be quantitative; some Ph₃P=O might remain in the solution.
Aqueous Wash If your product is stable to mild acid, wash the organic layer with dilute HCl (e.g., 0.5 M). This protonates the phosphine oxide, increasing its aqueous solubility.Effective at removing the byproduct without chromatography.RISK: The spiroketal is an acetal and can be sensitive to acid hydrolysis.[5]
Chromatography Use a solvent system with a low percentage of a polar solvent (e.g., Hexane/Ethyl Acetate or Hexane/DCM). A gradient elution can be very effective.The most reliable method for achieving high purity.Can be time-consuming and may require large amounts of solvent.
Alternative Workup After concentrating the reaction, dissolve the residue in a minimal amount of DCM and add it directly to the top of a dry-packed silica gel column, eluting immediately.Can be faster than a full aqueous workup before chromatography.Requires careful technique to avoid overloading the column.
Problem 3: TLC Shows Multiple New Spots, Indicating Side Reactions

Question: My reaction mixture is complex, with several new spots on the TLC plate. What other reactions could be happening?

Potential Causes & Solutions:

  • Spiroketal Ring Opening: If acidic conditions are inadvertently generated (e.g., from wet solvent or reagents leading to HBr formation), the spiroketal can undergo hydrolysis. This would result in highly polar byproducts containing ketone and alcohol functionalities.

    • Diagnostic: Look for a characteristic ketone peak (~1715 cm⁻¹) in the crude IR spectrum.

    • Solution: Strictly adhere to anhydrous conditions. Adding a non-nucleophilic base like pyridine or imidazole can scavenge any in-situ generated acid, but be aware this can sometimes promote elimination.[6]

  • Elimination Reactions: While less common for primary alcohols, harsh conditions (e.g., excessive heat) could potentially lead to elimination, although this is more of a concern for secondary alcohols.[4]

    • Solution: Maintain proper temperature control. The reaction should not require heating.

Caption: A workflow for diagnosing common synthesis impurities.

Frequently Asked Questions (FAQs)

Q1: Why is the Appel reaction preferred over other bromination methods like PBr₃ or HBr? The Appel reaction proceeds under very mild and neutral conditions, which is crucial for preserving the acid-sensitive 1,8-dioxaspiro[4.5]decane core.[1] Methods using HBr or PBr₃ can generate strongly acidic conditions, which risk cleaving the spiroketal.[6][7] Furthermore, the Appel reaction avoids the formation of carbocations, thus preventing potential rearrangements.[6]

Q2: Can I use N-Bromosuccinimide (NBS) with PPh₃ instead of CBr₄? Yes, the combination of PPh₃ and NBS is another common variant of the Appel reaction used to convert alcohols to alkyl bromides. The mechanism is analogous, and it can be an effective alternative if CBr₄ is not available. The byproduct from NBS is succinimide, which is typically easier to remove than triphenylphosphine oxide.

Q3: What is the underlying mechanism of the Appel reaction? The reaction involves several key steps:

  • Activation: Triphenylphosphine attacks carbon tetrabromide to form a phosphonium salt ([Ph₃PBr]⁺) and the tribromomethanide anion (CBr₃⁻).[4]

  • Alcohol Activation: The alcohol's oxygen atom attacks the electrophilic phosphorus of the phosphonium salt, forming an alkoxyphosphonium intermediate ([R-O-PPh₃]⁺).[1][2]

  • Nucleophilic Substitution: The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbon atom attached to the oxygen in a backside Sₙ2 displacement.[3] This step yields the final alkyl bromide product and the highly stable triphenylphosphine oxide byproduct.

cluster_mech Appel Reaction Mechanism A PPh₃ + CBr₄ B [Ph₃P-Br]⁺ Br⁻ Phosphonium Salt A->B Activation D [R-CH₂-O-PPh₃]⁺ Br⁻ Alkoxyphosphonium Intermediate B->D Alcohol Attack C R-CH₂-OH (Starting Alcohol) C->D E R-CH₂-Br (Product) D->E  SN2 Attack  by Br⁻ F Ph₃P=O (Byproduct) D->F Displacement

Caption: Simplified mechanism of the Appel reaction for bromination.

Q4: How do I properly monitor the reaction? Thin-Layer Chromatography (TLC) is the best method. Use a solvent system that gives good separation between your starting material and product (e.g., 4:1 Hexane:Ethyl Acetate). The starting alcohol will be more polar (lower Rf) than the final alkyl bromide product. The triphenylphosphine oxide byproduct will also be visible, typically as a polar spot. The reaction is complete when the starting material spot is no longer visible.

Key Experimental Protocols

Protocol 1: Synthesis via Appel Reaction
  • Safety: Conduct this reaction in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses.

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermocouple, and nitrogen inlet, add 2-(hydroxymethyl)-1,8-dioxaspiro[4.5]decane (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material (approx. 0.1 M concentration).

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, dissolve triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the PPh₃/CBr₄ solution to the stirring alcohol solution via an addition funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

Protocol 2: Purification
  • Dissolve the crude residue from Protocol 1 in a minimal amount of DCM.

  • Add hexanes (approx. 10x the volume of DCM) and stir the resulting slurry vigorously for 30 minutes in an ice bath.

  • Filter the precipitated triphenylphosphine oxide through a Büchner funnel, washing the solid with cold hexanes.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the remaining residue by flash column chromatography on silica gel, using a gradient elution of 0% to 20% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane as a clear oil or low-melting solid.

References
  • Appel reaction - Grokipedia. (n.d.).
  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). (n.d.).
  • Alcohol to Bromide - Common Conditions. (n.d.).
  • Appel Reaction - Alfa Chemistry. (2024, October 12).
  • Appel Reaction. (n.d.).
  • Pihko, P. M. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(11), 4347-4371. [Link]

  • Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 - Chemia. (2023, November 27).
  • Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion; Tertiary). (n.d.).

Sources

Optimization

How to purify 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane using flash column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with spiroketal-containing alkyl halides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with spiroketal-containing alkyl halides.

Overview: The Chemistry of the Challenge

Purifying 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane presents a dual-faceted chemical challenge due to the orthogonal reactivities of its two primary functional groups:

  • Spiroketal Acid Sensitivity: The 1,8-dioxaspiro[4.5]decane core is an acetal-like structure stabilized by the anomeric effect. However, it is highly susceptible to acid-catalyzed ring-opening and hydrolysis[1]. Standard granular silica gel possesses surface silanol groups (Si-OH) that render the stationary phase weakly acidic (pH 4.5–5.5). Exposure to these active sites causes the spiroketal to degrade into ketones or diols on the column.

  • Bromide Nucleophilic Sensitivity: The bromomethyl group is a primary electrophile. While adding a base to the silica gel prevents spiroketal degradation, using an overly strong base or highly nucleophilic amine (like excessive Triethylamine) risks an SN​2 displacement of the bromide, forming an unwanted quaternary ammonium salt.

The following self-validating protocol and troubleshooting guide will help you navigate this delicate balance.

Diagnostic Workflow

Workflow Start Crude 2-(Bromomethyl)- 1,8-dioxaspiro[4.5]decane TLC TLC Optimization (Test Hex/EtOAc + 1% TEA) Start->TLC Decision Is degradation observed without TEA? TLC->Decision PackTEA Pack Column: Silica Gel + 1% TEA Decision->PackTEA Yes (Spiroketal opening) PackAlumina Alternative: Use Basic Alumina Decision->PackAlumina Severe degradation Elution Flash Elution (Isocratic or Gradient) PackTEA->Elution PackAlumina->Elution Evaporation Concentration (T < 30°C, avoid acid traces) Elution->Evaporation

Figure 1: Decision matrix for the flash chromatographic purification of acid-sensitive spiroketals.

Self-Validating Purification Protocol

This protocol utilizes a "self-validating" framework, meaning built-in checkpoints ensure the chemical environment is safe for your molecule before you risk your crude material.

Phase 1: Solvent and Stationary Phase Preparation

  • Action: Prepare a solvent system of Hexane/Ethyl Acetate (e.g., 90:10 v/v) containing exactly 1% (v/v) Triethylamine (TEA).

  • Causality: TEA acts as a competitive hydrogen-bond acceptor and base. It binds to the highly acidic silanol sites on the silica gel, neutralizing them before the sensitive spiroketal can interact and undergo ring-opening[2].

  • Validation Checkpoint 1 (pH Verification): Slurry pack the column with the TEA-modified solvent. Flush with at least 3 Column Volumes (CV). Collect the eluent from the stopcock and test it with pH paper.

    • Validation: Do not load the sample until the eluent pH is ≥ 7.0. If it is acidic, the silanols are not fully capped.

Phase 2: Sample Loading

  • Action: Dissolve the crude 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane in a minimum volume of the TEA-modified eluent.

  • Validation Checkpoint 2 (2D TLC Integrity Check): To ensure the compound is stable in your chosen system, spot the crude on a TEA-treated TLC plate. Run it in one dimension, let it dry for 10 minutes, and run it again in the perpendicular dimension.

    • Validation: A single spot perfectly on the diagonal confirms stability. Off-diagonal spots indicate the compound is still degrading during the run.

Phase 3: Elution and Concentration

  • Action: Elute the column rapidly. Pool the fractions containing the product and evaporate under reduced pressure with the water bath set strictly below 30°C .

  • Causality: As the solvent volume decreases during evaporation, the concentration of TEA increases. Elevated temperatures combined with concentrated TEA significantly increase the kinetic risk of SN​2 displacement on the bromomethyl group. Keeping the temperature low mitigates this risk.

  • Validation Checkpoint 3 (Post-Evaporation NMR):

    • Validation: Perform a quick 1H -NMR. The presence of the characteristic signals for the −CH2​Br protons (~3.4–3.6 ppm) confirms the bromide was not displaced by TEA.

Quantitative Data: Column Parameters

The following table summarizes the expected chromatographic behavior of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane across different stationary phase conditions.

ParameterStandard Silica (Unmodified)Silica + 1% TEASpherical Neutral Silica
Stationary Phase pH 4.5 – 5.5~ 7.5 – 8.06.5 – 7.0
Spiroketal Recovery < 40% (Severe Degradation)> 90%> 95%
Tailing Factor ( Tf​ ) > 2.0 (Smearing)1.1 – 1.31.0 – 1.2
Bromide Stability HighModerate (Time-dependent)High

Troubleshooting FAQs

Q: I added 1% TEA to my eluent, but my spiroketal is still degrading on the column. What went wrong? A: You likely did not flush the column with enough Column Volumes (CV) prior to loading your sample. The silica gel must be pre-equilibrated with 3–5 CVs of the TEA-containing solvent. If you simply run the column with the modified solvent without pre-flushing, the solvent front will carry the TEA down the column, leaving your sample exposed to unneutralized, acidic silanols trailing behind the front.

Q: Can I use Pyridine instead of Triethylamine to buffer the column? A: Yes. Pyridine is significantly less nucleophilic than TEA, which virtually eliminates the risk of SN​2 displacement on your bromomethyl group. However, pyridine is much harder to remove during rotary evaporation due to its higher boiling point (115°C vs. 89°C for TEA). If you use pyridine, you may need to perform a post-column aqueous wash (e.g., with cold saturated CuSO4​ solution) to remove residual pyridine before NMR analysis.

Q: Are there alternative stationary phases that don't require basic modifiers? A: Yes. If TEA modification is causing issues with your bromide, switch to Neutralized Spherical Silica Gel . Unlike irregular granular silica, spherical silica is often manufactured to have a pH closer to 7.0 and lacks the sharp, highly acidic silanol edge-sites[3]. Alternatively, you can use Basic Alumina , though its retention profile differs significantly from silica, requiring you to re-optimize your Hexane/EtOAc ratios from scratch.

Q: My fractions look pure on TLC, but the isolated oil turns dark and degrades over a few days in the fridge. Why? A: This is a classic sign of trace acid carryover. Even minute amounts of acidic impurities concentrated during rotary evaporation will slowly catalyze the ring-opening of the spiroketal over time. To prevent this, dissolve your final purified oil in a non-polar solvent (like hexanes), filter it through a small plug of basic alumina to scavenge any trace acids, and store it under an inert argon atmosphere.

References

  • Asymmetric Synthesis of Spiroketals, Bisspiroketals, and Spiroaminals.Thieme Connect.
  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.PubMed (NIH).
  • Spherical Silica Gel.Sorbent Technologies, Inc.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Alkylation of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the alkylation of 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane (CAS: 1851527-23-5). While primary alkyl bromides are typical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the alkylation of 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane (CAS: 1851527-23-5). While primary alkyl bromides are typically excellent electrophiles for SN​2 reactions, this specific spiroketal-adjacent bromomethyl system exhibits notoriously sluggish kinetics and a high propensity for side reactions. This guide deconstructs the stereoelectronic and steric factors at play and provides field-proven, self-validating protocols to overcome these bottlenecks in your drug development workflows.

Mechanistic Insights: The Causality of Low Reactivity

To troubleshoot effectively, we must first understand why this molecule resists substitution. The low reactivity stems from three interconnected factors:

  • Steric Drag (The Neopentyl Effect): The primary carbon is adjacent to C2 of the tetrahydrofuran ring, which is heavily substituted and fused to a bulky spiro[4.5]decane system. This creates significant steric hindrance, blocking the optimal 180∘ backside attack trajectory required for the incoming nucleophile.

  • Stereoelectronic Repulsion: The adjacent oxygen atom (O1) possesses lone pairs that create electrostatic repulsion against electron-rich nucleophiles approaching the σ∗ orbital of the C–Br bond. Furthermore, the electron-withdrawing inductive effect (-I) of the oxygen destabilizes the partially positive transition state of the SN​2 pathway (1[1]).

  • Competing E2 Elimination: Under strongly basic conditions, the activation energy for dehydrohalogenation (E2) to form an exocyclic enol ether is often lower than that of the SN​2 substitution (2[2]).

ReactionPathways Substrate 2-(Bromomethyl)- 1,8-dioxaspiro[4.5]decane SN2_TS SN2 Transition State (High Barrier) Substrate->SN2_TS Soft Base / Polar Solvent E2_TS E2 Transition State (Lower Barrier w/ Hard Base) Substrate->E2_TS Hard Base (e.g., NaH) Iodide_Int Iodomethyl Intermediate (In situ Activation) Substrate->Iodide_Int NaI (Finkelstein) Product_SN2 Desired Alkylated Product SN2_TS->Product_SN2 Product_E2 Exocyclic Alkene (Elimination Byproduct) E2_TS->Product_E2 SN2_TS_Low SN2 Transition State (Lowered Barrier) Iodide_Int->SN2_TS_Low Nucleophile SN2_TS_Low->Product_SN2

Mechanistic divergence in the alkylation of 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane.

FAQs & Troubleshooting Guides

Q1: I am recovering mostly unreacted starting material. Should I increase the temperature or base strength? Do not blindly increase base strength. Increasing the strength of hard bases (e.g., NaH, KOtBu) will disproportionately accelerate the E2 elimination pathway over the SN​2 pathway, leading to the formation of the exocyclic alkene. Instead, switch to a more polar aprotic solvent (e.g., DMF, DMSO) to decrease the desolvation energy of your nucleophile, and use a softer, non-nucleophilic base (3[3]).

Q2: How can I increase the electrophilicity of the bromomethyl group without causing ring-opening? The most effective field-proven method is in situ Finkelstein activation. By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) or Potassium Iodide (KI), the bromide is transiently converted to 2-(iodomethyl)-1,8-dioxaspiro[4.5]decane. Iodide is both a better nucleophile and a superior leaving group, significantly lowering the SN​2 activation barrier.

Q3: I am observing a major side product with a lower mass. What is it? This is likely the elimination product, 2-methylene-1,8-dioxaspiro[4.5]decane. To suppress this, you must improve the leaving group ability to favor substitution over elimination. Literature on similar tetrahydrofurfuryl systems demonstrates that switching from a bromide to a mesylate or iodide strongly prefers the substitution pathway (2[2]).

TroubleshootingWorkflow Start Low Alkylation Yield Analyze Analyze Crude via GC-MS/NMR Start->Analyze Cond1 Unreacted Starting Material Analyze->Cond1 Cond2 Elimination Byproduct Analyze->Cond2 Action1 Add NaI (1.0 eq) & Switch to DMF Cond1->Action1 Action2 Switch to Cs2CO3 & Avoid Hard Bases Cond2->Action2

Troubleshooting workflow for resolving low reactivity and side reactions.

Data Presentation: Optimization Matrix

Table 1: Effect of Reaction Conditions on Alkylation Yield (Model Nucleophile: Secondary Amine)

Leaving GroupSolventBaseAdditivePrimary OutcomeYield (%)
BromideTHFNaHNoneMajor E2 Elimination< 15%
BromideDMF K2​CO3​ NoneSluggish SN​2 , Unreacted SM35%
BromideDMF Cs2​CO3​ NaI (1.0 eq)Clean SN​2 Alkylation82%
Mesylate*MeCN K2​CO3​ NoneClean SN​2 Alkylation88%

*Note: Requires prior conversion of the bromomethyl to the alcohol, then mesylation.

Experimental Protocol: Finkelstein-Assisted Alkylation (Self-Validating System)

Objective: Alkylate a generic nucleophile (e.g., a phenol or amine) using 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane. Causality Check: This protocol uses NaI to generate the reactive iodide intermediate in situ. The use of Cs2​CO3​ provides the "cesium effect," enhancing the nucleophilicity of the attacking species through loose ion-pairing and high solubility in DMF.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the nucleophile (1.2 eq) and 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane (1.0 eq, 0.5 M) in anhydrous DMF.

  • Base Addition: Add finely powdered, anhydrous Cs2​CO3​ (2.0 eq).

    • Validation Check: The suspension should stir freely; clumping indicates moisture contamination, which will hydrolyze the alkyl halide.

  • Activation: Add anhydrous NaI (1.0 eq).

    • Mechanistic Note: The solution may slightly yellow as the Finkelstein equilibrium establishes the iodomethyl intermediate.

  • Reaction: Heat the mixture to 70∘C for 12-16 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc). You should observe the transient appearance of the iodide intermediate (slightly lower Rf​ than the bromide) before the final product forms.

  • Workup: Cool to room temperature, quench with water to dissolve the inorganic salts, and extract with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl ( ) to quantitatively remove residual DMF.

  • Purification: Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Synthesis and Characterization of bis(Tetrahydrofurfuryl)
  • Nucleophilic Substitution (SN2)
  • 4.

Sources

Optimization

Technical Support Center: Thermal Stability of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals working with 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals working with 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane . This molecule presents unique handling challenges due to the juxtaposition of an acid-sensitive spiroketal core and a thermally labile bromomethyl group.

Below, you will find causal troubleshooting insights, quantitative stability data, and self-validating protocols to ensure structural integrity during high-temperature workflows.

Troubleshooting FAQs: Solvent-Mediated Degradation

Q1: Why does my compound degrade into an isomeric mixture when heated in dichloromethane or chloroform?

The Causality: Halogenated solvents like CHCl3​ and CH2​Cl2​ undergo slow thermal degradation to generate trace amounts of hydrochloric acid (HCl). Even at parts-per-million levels, Brønsted acids protonate the spiroketal oxygens. This triggers a reversible C-O bond cleavage, forming an oxonium ion intermediate. Upon re-closure, the system falls under thermodynamic control, leading to epimerization at the anomeric spiro carbon and the formation of a stereoisomeric mixture [14]. The Fix: Always filter halogenated solvents through basic alumina immediately prior to use, or add a non-nucleophilic acid scavenger such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP) to buffer the system [9].

Q2: I observe significant byproduct formation when heating in polar protic solvents (e.g., Methanol). What is the mechanism?

The Causality: The bromomethyl group at the C2 position is highly reactive. In polar protic solvents, the solvent molecules strongly hydrogen-bond to the leaving bromide ion, lowering the activation energy for solvolysis. This shifts the reaction pathway toward SN​1/SN​2 substitution, replacing the bromide with a solvent-derived alkoxy group. Furthermore, protic solvents create a "solvent cage" around nucleophiles, which can inadvertently favor E2 elimination (forming an exocyclic alkene) if a base is present, by making the nucleophile too bulky to attack the carbon directly [5]. The Fix: If heating is required, switch to a polar aprotic solvent (e.g., THF or MeCN). These solvents solvate cations but leave the nucleophile relatively free, reducing unintended solvolysis while maintaining solubility.

Q3: How can I prevent ring expansion during high-temperature reactions?

The Causality: The 2-(bromomethyl)tetrahydrofuran moiety within the spiro system is prone to anchimeric assistance (neighboring group participation). Upon heating in ionizing environments, the ring oxygen can participate in the expulsion of the bromide, forming a transient bicyclic oxonium ion. Subsequent nucleophilic attack often occurs at the less sterically hindered adjacent carbon, resulting in a ring expansion to a 3-substituted tetrahydropyran derivative [8]. The Fix: Maintain strict temperature controls (avoid exceeding 60°C) and completely exclude Lewis acidic metals (e.g., Sc(OTf)3​ , BF3​ ), which coordinate the bromide and drastically accelerate this rearrangement.

Mechanistic Pathways

Mechanism SM 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane Protic Protic Solvents (e.g., MeOH, H2O) SM->Protic Heating Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) SM->Aprotic Heating Acidic Trace Acid / Halogenated (e.g., CHCl3) SM->Acidic Heating Solvolysis Solvolysis / SN2 (Ether Formation) Protic->Solvolysis Nucleophilic Attack Elimination E2 Elimination (Exocyclic Alkene) Aprotic->Elimination Base Present Rearrangement Ring Expansion (Tetrahydropyran deriv.) Aprotic->Rearrangement Ionizing Conditions RingOpen Spiroketal Ring Opening & Epimerization Acidic->RingOpen Protonation

Mechanistic pathways of solvent-induced thermal degradation.

Quantitative Data: Solvent Effects on Thermal Stability

The following table summarizes the primary degradation pathways and kinetic half-lives of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane when heated to 80°C.

SolventDielectric Constant ( ϵ )Major Degradation PathwayEstimated Half-life at 80°CRecommended Scavenger
Methanol 32.7Solvolysis ( SN​2 )2.4 hoursNone (Avoid heating)
DMSO 46.7Elimination ( E2 )8.5 hoursMild Acid (e.g., NH4​Cl )
Chloroform 4.8Epimerization / Ring Opening4.1 hoursDTBMP or Basic Alumina
THF 7.5Stable (Minor Ring Expansion)> 48 hoursNone required
Toluene 2.4Stable> 72 hoursNone required

Standard Operating Procedures (SOPs)

Protocol: Self-Validating Thermal Stability Assay

To empirically determine the safe heating limits for your specific reaction matrix, utilize this self-validating protocol. It incorporates an internal standard to differentiate between physical loss (e.g., evaporation) and chemical degradation.

Step 1: Solvent Preparation

  • Pass the chosen solvent (e.g., CH2​Cl2​ or THF) through a plug of activated basic alumina to remove trace peroxides and acids.

  • Degas the solvent by sparging with ultra-pure Argon for 15 minutes to prevent oxidative degradation.

Step 2: Sample Formulation

  • Dissolve 10 mg of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane in 1.0 mL of the prepared solvent.

  • Add 2 mg of an inert internal standard (e.g., 1,3,5-trimethoxybenzene).

  • (Optional but recommended): Add 1.5 equivalents of DTBMP if using halogenated solvents.

Step 3: Controlled Heating & Aliquot Sampling

  • Seal the mixture in a pressure-rated vial under an Argon atmosphere.

  • Submerge in a pre-heated oil bath at the target temperature (e.g., 60°C).

  • Withdraw 50 µL aliquots at t=0,1,2,4,and 8 hours.

Step 4: Quench and Analysis

  • Immediately quench each aliquot by diluting it into 950 µL of cold (-20°C) acetonitrile containing 0.1% triethylamine (to halt any acid-catalyzed spiroketal opening).

  • Analyze via LC-MS or quantitative 1H -NMR. Compare the integration of the spiroketal anomeric proton against the internal standard to calculate precise degradation kinetics.

Workflow Prep 1. Sample Prep (Acid-Free Solvent) Buffer 2. Add Scavenger (e.g., DTBMP) Prep->Buffer Heat 3. Controlled Heating (Inert Atm, <60°C) Buffer->Heat Quench 4. Rapid Cooling & Quench Heat->Quench Analyze 5. LC-MS / NMR Analysis Quench->Analyze

Standard workflow for thermal stability assays.

References

  • Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journals.1

  • Solvent-Dependent Divergent Functions of Sc(OTf)3 in Stereoselective Epoxide-Opening Spiroketalizations. ACS Publications.2

  • How Solvation Influences the SN2 versus E2 Competition. ACS Publications.3

  • A Study of the Solvolysis Reactions of Tetrahydrofurfuryl Tosylate. Digital Commons @ IWU.4

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: 2-(Bromomethyl)-1,8-dioxaspirodecane vs. Traditional Spiroketal Protecting Groups

Comparison Guide: 2-(Bromomethyl)-1,8-dioxaspiro[1]decane vs. Traditional Spiroketal Protecting Groups Executive Summary & Structural Clarification In medicinal chemistry and complex natural product synthesis, spirocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: 2-(Bromomethyl)-1,8-dioxaspiro[1]decane vs. Traditional Spiroketal Protecting Groups

Executive Summary & Structural Clarification

In medicinal chemistry and complex natural product synthesis, spirocyclic systems are highly valued for their rigidity and three-dimensional vector projection. However, nomenclature similarities frequently lead to the conflation of distinct chemical classes. This guide objectively compares 2-(Bromomethyl)-1,8-dioxaspiro[1]decane with traditional spiroketal protecting groups (such as 1,4-dioxaspiro[1]decane).

As an application scientist, it is critical to clarify a fundamental structural divergence:

  • 1,8-Dioxaspiro[1]decane derivatives are spirocyclic ethers. They lack a true ketal center (O-C-O) and are utilized as metabolically stable, permanent structural scaffolds (bioisosteres) in drug design[2].

  • 1,4-Dioxaspiro[1]decane derivatives are true spiroketals. They feature a spiro carbon bonded to two oxygen atoms and are used as temporary, acid-labile protecting groups for 1,2-diols (e.g., protecting the hydroxyl groups of glycerol)[3].

Mechanistic Divergence & Causality

The Spirocyclic Ether Scaffold (1,8-Dioxa)

In 2-(Bromomethyl)-1,8-dioxaspiro[1]decane (CAS 1851527-23-5)[4], the spiro carbon is bonded to only one oxygen and three carbons. Because it lacks the thermodynamic vulnerability of a ketal center, the ring system is exceptionally stable to both aqueous acids and bases. The appended bromomethyl group acts as a primary electrophile. The causality here is straightforward: the highly polarized C-Br bond allows researchers to permanently install the rigid spiro scaffold onto a drug candidate via an SN2 alkylation, increasing lipophilicity without introducing metabolic liabilities.

The Spiroketal Protecting Group (1,4-Dioxa)

Conversely, 1,4-dioxaspiro[1]decane is the cyclohexanone ketal of ethylene glycol. This thermodynamic sink is highly stable to basic, nucleophilic, and oxidative conditions, making it an ideal temporary mask for 1,2-diols during multi-step oligosaccharide or complex molecule synthesis[5]. However, the causality of the O-C-O bond dictates that it is inherently labile to aqueous acid. Protonation of one of the oxygen atoms triggers ring-opening, allowing for mild deprotection to regenerate the original diol and cyclohexanone.

Comparative Performance Data

Feature2-(Bromomethyl)-1,8-dioxaspiro[1]decane1,4-Dioxaspiro[1]decane (Spiroketal)
Chemical Class Spirocyclic Ether (Building Block)Spiroketal (Protecting Group)
Primary Application Permanent lipophilic scaffold / BioisostereTemporary protection of 1,2-diols
Spiro Carbon Bonding Bonded to 1 Oxygen, 3 CarbonsBonded to 2 Oxygens, 2 Carbons
Stability to Acid Extremely High (Inert to aqueous acid)Low (Cleaves to diol and cyclohexanone)
Stability to Base HighHigh
Reactive Handle Bromomethyl (Electrophile for SN2)None (Inert until deprotection)
Installation Method SN2 Alkylation (Base + Heat)Acid-Catalyzed Ketalization (-H₂O)

Experimental Workflows & Self-Validating Protocols

Protocol A: Permanent Scaffold Installation via SN2 Alkylation

Objective: Attach the 1,8-dioxaspiro[1]decane scaffold to a secondary amine target.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the target secondary amine (1.0 equiv) in anhydrous Acetonitrile (0.2 M).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.5 equiv) followed by 2-(Bromomethyl)-1,8-dioxaspiro[1]decane (1.2 equiv).

  • Reaction: Heat the suspension to 80 °C and stir vigorously for 12–16 hours.

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The system is self-validating when the starting nucleophile's mass disappears, replaced by a new peak corresponding to [M + 153]+ (addition of the spiro moiety minus the bromide leaving group). The complete absence of ring-opened hydrolysis products confirms the scaffold's absolute stability.

Protocol B: Temporary Diol Protection (Spiroketalization)

Objective: Protect a 1,2-diol as a 1,4-dioxaspiro[1]decane intermediate.

  • Preparation: Dissolve the 1,2-diol substrate (1.0 equiv) and cyclohexanone (1.5 equiv) in anhydrous Toluene (0.1 M) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 equiv).

  • Reaction: Reflux the mixture (approx. 110 °C). The azeotropic removal of water drives the equilibrium toward the spiroketal.

  • Workup: Once complete, immediately cool the flask and quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst (preventing premature reversion). Extract with Ethyl Acetate, dry, and concentrate.

  • Self-Validation Checkpoint: The use of a Dean-Stark apparatus makes this a self-validating thermodynamic system. The reaction is complete when exactly 1 stoichiometric equivalent of water is collected in the trap. TLC analysis will confirm the conversion of the highly polar diol (low Rf) to a highly non-polar spiroketal (high Rf).

Pathway Visualization

G cluster_0 Pathway A: Permanent Scaffold Installation (1,8-Dioxa) cluster_1 Pathway B: Temporary Protection (1,4-Dioxa Spiroketal) A1 Nucleophilic Substrate (R-NH2 or R-OH) C1 Stable Spirocyclic Drug Candidate A1->C1 SN2 Alkylation (Base, Heat) B1 2-(Bromomethyl)-1,8- dioxaspiro[4.5]decane B1->C1 Provides Scaffold A2 1,2-Diol Substrate C2 1,4-Dioxaspirodecane Intermediate A2->C2 Ketalization (-H2O) B2 Cyclohexanone (Acid Catalyst) B2->C2 Provides Mask D2 Regenerated Diol + Downstream Mods C2->D2 Aqueous Acid (Deprotection)

Divergent workflows: Permanent scaffold installation (1,8-dioxa) vs. temporary protection (1,4-dioxa).

References

  • Kummari, V. B., et al. "Tandem Prins Spirocyclization for the Synthesis of 1,8-Dioxaspiro[1]decane and 1,9-Dioxaspiro[6]undecane Scaffolds." ChemistrySelect, 2017.[Link]

  • "Outlook on the Phase Equilibria of the Innovative System of 'Protected Glycerol': 1,4-Dioxaspiro[1]decane-2-methanol." The Journal of Physical Chemistry A, 2012.[Link]

  • "Strategies Toward Protection of 1,2- and 1,3-Diols in Carbohydrate Chemistry." ResearchGate, 2024.[Link]

  • "2-(bromomethyl)-1,8-dioxaspiro[1]decane — Chemical Substance Information." NextSDS.[Link]

Sources

Comparative

Comparing bromomethyl and chloromethyl derivatives of 1,8-dioxaspiro[4.5]decane

An in-depth technical analysis for researchers, scientists, and drug development professionals. Introduction: Escaping Flatland with Spirocyclic Scaffolds In modern drug discovery, increasing the fraction of sp³-hybridiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Introduction: Escaping Flatland with Spirocyclic Scaffolds

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve solubility, reduce off-target toxicity, and enhance the overall clinical success rate of small molecules. The 1,8-dioxaspiro[4.5]decane core is a privileged spiroketal scaffold that provides a rigid, three-dimensional vector for functional group projection.

When functionalized with a halomethyl group—specifically bromomethyl or chloromethyl —this scaffold becomes a highly versatile building block. However, the choice between the bromine and chlorine derivative is not arbitrary; it fundamentally alters the synthetic strategy, reaction kinetics, and intermediate stability. As a Senior Application Scientist, I have compiled this guide to objectively compare these two derivatives, providing the mechanistic causality and self-validating experimental protocols necessary to optimize your library synthesis.

Chemical Properties & Reactivity Logic

The core difference between 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane and its chloromethyl counterpart lies in the carbon-halogen bond dynamics.

  • Bromomethyl Derivative: Bromine is highly polarizable and possesses a lower bond dissociation energy (C–Br ≈ 285 kJ/mol) compared to chlorine. This makes the bromomethyl group an excellent leaving group for rapid SN2 nucleophilic substitutions or late-stage cross-coupling. However, its high reactivity makes it susceptible to premature hydrolysis or degradation under harsh basic conditions.

  • Chloromethyl Derivative: The C–Cl bond is shorter and stronger (≈ 339 kJ/mol). While this necessitates harsher conditions or longer reaction times for substitution, it provides superior stability. The chloromethyl moiety can survive multi-step upstream transformations (e.g., Grignard additions or harsh reductions) where a bromomethyl group would be inadvertently consumed.

Quantitative Performance Comparison

The following table summarizes the operational metrics of both derivatives based on standard synthetic profiling:

Parameter2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane2-(Chloromethyl)-1,8-dioxaspiro[4.5]decane
Primary Application Late-stage functionalization, rapid SN2Early-stage building block, multi-step synthesis
Relative SN2 Rate ~50x faster1x (Baseline)
Bond Dissociation Energy ~285 kJ/mol~339 kJ/mol
Aqueous Stability (pH 9) Moderate (t1/2 ≈ 12 hours)High (t1/2 > 72 hours)
Typical Amination Yield 85–95% (at 60°C, 4 hours)60–75% (at 90°C, 16 hours, requires NaI)
Storage Requirements -20°C, Argon atmosphere, dark2–8°C, dry conditions

Scaffold Synthesis and Mechanistic Pathways

The construction of the 1,8-dioxaspiro[4.5]decane core is typically achieved through advanced cyclization methodologies. Two highly effective, literature-validated routes include:

  • Tandem Prins Spirocyclization: A domino Prins strategy utilizing TMSOTf allows for the rapid assembly of the spirocyclic core under mild conditions. This method is highly atom-economical and compatible with various functional groups [1].

  • Electrochemical Bromocyclization: Recent advancements have demonstrated that 2,3-allenols can undergo metal-free electrochemical cyclization using KBr as a benign halogen source to yield spirocyclic 2,5-dihydrofurans without racemization [2].

Synthesis Ketone Cyclic Ketone + Diol (Starting Materials) Prins Tandem Prins Spirocyclization (TMSOTf catalyst) Ketone->Prins Acidic Conditions Spirocycle Halomethyl-1,8-dioxaspiro[4.5]decane Prins->Spirocycle Allenol 2,3-Allenol Precursor (Chiral Pool) Electro Electrochemical Cyclization (KBr, Metal-Free) Allenol->Electro Anodic Oxidation Electro->Spirocycle

Synthetic routes to the 1,8-dioxaspiro[4.5]decane core via Prins or electrochemical cyclization.

Experimental Workflow: Comparative Nucleophilic Amination

To objectively evaluate the performance of both derivatives, the following self-validating protocol details the SN2 amination using a secondary amine (e.g., piperidine).

Causality in Protocol Design:
  • Finkelstein Catalysis: For the chloromethyl derivative, the addition of Sodium Iodide (NaI) is mandatory. The chloride is exchanged in situ for the more reactive iodide, lowering the activation energy barrier for the incoming amine.

  • Base Selection: Potassium carbonate (K₂CO₃) acts as an insoluble proton sponge in acetonitrile, driving the reaction forward without hydrolyzing the spiroketal core (which is sensitive to aqueous acids).

Step-by-Step Methodology

Step 1: Reaction Setup

  • In two separate, flame-dried 10 mL round-bottom flasks equipped with magnetic stir bars, add 1.0 mmol of the respective halomethyl-1,8-dioxaspiro[4.5]decane.

  • Add 1.5 mmol of piperidine and 2.0 mmol of finely powdered anhydrous K₂CO₃ to each flask.

  • Chloromethyl specific: Add 0.2 mmol (20 mol%) of anhydrous NaI to the chloromethyl reaction flask.

  • Suspend the mixtures in 5.0 mL of anhydrous Acetonitrile (MeCN).

Step 2: Execution and Self-Validating TLC Monitoring

  • Heat the bromomethyl flask to 60°C and the chloromethyl flask to 90°C under an argon atmosphere.

  • Validation Check (TLC): At t = 2 hours, sample both reactions. Use a 4:1 Hexane/Ethyl Acetate eluent.

    • Observation: The bromomethyl starting material (R_f ≈ 0.6) should be nearly consumed, replaced by a highly polar baseline spot (product). The chloromethyl reaction will likely show >50% unreacted starting material.

Step 3: Workup and LC-MS Validation

  • Upon completion (4 hours for Br; 16 hours for Cl), cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo.

  • Validation Check (LC-MS): Analyze the crude mixtures.

    • Bromomethyl validation: Look for the disappearance of the characteristic 1:1 isotopic doublet (M / M+2) of the brominated species.

    • Chloromethyl validation: Look for the disappearance of the 3:1 isotopic doublet of the chlorinated species. The product mass [M+H]⁺ should be identical for both workflows.

SN2_Mechanism Nucleophile Secondary Amine (Nucleophile) TransitionState Transition State [Nu···CH2···X]‡ Nucleophile->TransitionState Backside Attack Halomethyl Halomethyl Spirocycle (X = Br or Cl) Halomethyl->TransitionState C-X Bond Lengthening Product Aminomethyl Spirocycle + HX TransitionState->Product Halide (X⁻) Departs

SN2 substitution pathway of halomethyl-1,8-dioxaspiro[4.5]decane derivatives.

Conclusion

The selection between bromomethyl and chloromethyl derivatives of 1,8-dioxaspiro[4.5]decane dictates the rhythm of your synthetic sequence. Use the chloromethyl derivative when the spirocycle must be installed early and endure subsequent reductive or organometallic steps. Transition to the bromomethyl derivative when rapid, high-yield, late-stage diversification is required to generate a library of analogs for high-throughput screening.

References

  • Kummari, V. B., Yadav, J. S., Marumudi, K., & Reddy, V. V. N. (2017). "Tandem Prins Spirocyclization for the Synthesis of 1,8-Dioxaspiro[4.5]decane and 1,9-Dioxaspiro[5.5]undecane Scaffolds." ChemistrySelect, 2(32), 10908-10911.[Link]

  • Li, W., Huang, D., Xu, Z., Zhang, Z., Wang, Y., Yu, H., & Ma, S. (2025). "Electrochemical Cyclization of 2,3-Allenols." Organic Letters, 27(14), 3506–3510.[Link]

Validation

HPLC Method Comparison Guide: Analyzing 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane Reaction Mixtures

Executive Summary & Analytical Challenges 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is a structurally rigid spiroketal intermediate frequently utilized in complex organic synthesis and drug development. When analyzing it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is a structurally rigid spiroketal intermediate frequently utilized in complex organic synthesis and drug development. When analyzing its reaction mixtures—which may contain unreacted diols, ketones, or brominating agents—chromatographers face two distinct physicochemical hurdles:

  • Optical Invisibility: The molecule lacks a conjugated π -system or aromatic chromophore. Consequently, standard UV-Vis detection (e.g., 254 nm) yields a negligible response.

  • Acid Lability: The 1,8-dioxaspiro[4.5]decane core is an acetal. Under standard acidic HPLC conditions (e.g., 0.1% Trifluoroacetic acid),[1],[2].

This guide objectively compares detection strategies and column chemistries to establish a self-validating, robust HPLC workflow that prevents on-column degradation while maximizing quantitative sensitivity.

Detection Strategy Comparison: UV vs. ELSD vs. CAD

Because the analyte is non-chromophoric,[3].

  • Low-Wavelength UV (200-210 nm): While C-O and C-Br bonds exhibit weak absorbance at low wavelengths, utilizing UV detection here is severely limited by mobile phase absorbance. Gradient elution with methanol or acetonitrile causes severe baseline drift, masking the analyte peak and making trace impurity quantitation impossible.

  • Evaporative Light Scattering Detection (ELSD): ELSD nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles. However, ELSD response is highly dependent on particle size and refractive index. For small molecules like our target (MW ~235 g/mol ),[4] and poor sensitivity.

  • Charged Aerosol Detection (CAD): CAD is the superior alternative for this molecule. After nebulization and evaporation, the analyte particles collide with ionized nitrogen gas, acquiring a charge that is directly proportional to the analyte's mass, independent of its chemical structure. This provides a[4],[5].

Mobile Phase & Column Chemistry: Preventing On-Column Hydrolysis

The causality of spiroketal degradation dictates our mobile phase selection. Acidic modifiers (TFA, Formic Acid) protonate the spiroketal oxygen, triggering ring-opening[1]. To ensure the protocol is a self-validating system where the detected peak accurately represents the intact molecule, we must use strictly neutral or slightly basic volatile buffers.

  • Aqueous Phase: 10 mM Ammonium Acetate (pH ~6.8) or Ammonium Bicarbonate (pH ~7.8). These are fully volatile, leaving no residue in the CAD/ELSD, while protecting the spiroketal structure.

  • Organic Phase: LC-MS grade Acetonitrile or Methanol.

  • Column Chemistry: A high-purity, end-capped C18 column prevents secondary interactions between the bromomethyl group and residual surface silanols.

Method Development Logic

HPLC_Workflow Start Analyte: 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane CheckChrom Chromophore Analysis (Lacks pi-system) Start->CheckChrom UV_Det UV Detection (<210 nm) (High baseline noise) CheckChrom->UV_Det Poor Sensitivity Aerosol_Det Aerosol Detection (CAD / ELSD) CheckChrom->Aerosol_Det Ideal Choice CheckAcid Structural Stability Check (Spiroketal = Acid Labile) Aerosol_Det->CheckAcid AcidicMP Acidic Mobile Phase (0.1% TFA) -> Hydrolysis CheckAcid->AcidicMP Degradation Risk NeutralMP Neutral Volatile Buffer (10mM NH4OAc) -> Stable CheckAcid->NeutralMP Intact Elution

Workflow for selecting HPLC parameters for non-chromophoric, acid-sensitive spiroketals.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three detection methods when applied to the analysis of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane reaction mixtures.

ParameterLow-Wavelength UV (210 nm)ELSDCAD
Detection Mechanism Light AbsorbanceLight ScatteringElectrometer (Particle Charge)
LOD (Limit of Detection) ~500 ng~10-50 ng~1-3 ng
Linearity (Dynamic Range) Linear (Narrow range)Non-linear (Sigmoidal)Linear (Broad range, >4 orders)
Mobile Phase Compatibility Isocratic only (Gradient drift)Gradient compatible (Volatile)Gradient compatible (Volatile)
Analyte Stability Risk High (Often uses acidic modifiers)Low (Neutral buffers applicable)Low (Neutral buffers applicable)

Validated Experimental Protocol: UHPLC-CAD Analysis

This methodology is engineered to validate the intact presence of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane without inducing thermal or acidic degradation.

Step 1: Sample Preparation
  • Extraction: Extract the reaction mixture using a non-polar solvent (e.g., Hexane or Dichloromethane) to partition the spiroketal away from highly polar salts and catalysts.

  • Concentration: Evaporate the solvent under a gentle stream of N2​ at room temperature. Caution: Avoid excessive heat to prevent thermal degradation of the bromomethyl group.

  • Reconstitution: Reconstitute the sample in 50:50 Acetonitrile:Water (buffered with 5 mM Ammonium Acetate) to a final concentration of ~0.5 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter[6]. Avoid Nylon filters, which may non-specifically bind halogenated organics.

Step 2: UHPLC Instrument Setup
  • Column: End-capped C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Column Temperature: 30°C (Minimizes thermal stress on the spiroketal).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B

    • 8.0 - 8.1 min: Return to 10% B

    • 8.1 - 10.0 min: Re-equilibration

Step 3: CAD Optimization
  • Evaporation Temperature: Set the CAD evaporation temperature to 35°C. Operating in a low-temperature mode is crucial for semi-volatile brominated compounds to prevent analyte loss during the nebulization phase.

  • Gas Supply: Ensure the Nitrogen gas supply is high-purity (>99.9%) and regulated at the manufacturer's specified pressure (typically 35 psi).

  • Data Processing: Apply a power-function transformation (typically p=1.0 to 1.5 ) in the chromatography data system to linearize the CAD response curve for accurate quantitation of impurities.

References

  • Beilstein Journals. "Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A." Beilstein Journal of Organic Chemistry, 2015. URL: [Link]

  • Wikipedia. "Charged aerosol detector." URL: [Link]

  • PubMed. "Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation." NIH, 2013. URL:[Link]

  • Phenomenex. "HPLC Testing Procedure." URL: [Link]

  • Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals." URL: [Link]

Sources

Comparative

Reactivity comparison of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane with primary aliphatic bromides

Reactivity Comparison Guide: 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane vs. Primary Aliphatic Bromides Executive Summary Understanding the reactivity profile of complex functionalized building blocks is critical for ratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane vs. Primary Aliphatic Bromides

Executive Summary

Understanding the reactivity profile of complex functionalized building blocks is critical for rational drug design and synthetic planning. This guide provides an objective, data-driven comparison between 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane —a highly functionalized spiroketal—and standard primary aliphatic bromides (e.g., 1-bromohexane). By analyzing their stereoelectronic environments, nucleophilic substitution ( SN​2 ) kinetics, and stability under varying pH conditions, this guide establishes a predictive framework for utilizing spiroketal bromides in complex syntheses[1].

Structural and Stereoelectronic Analysis

While both molecules feature a primary bromide leaving group, their local chemical environments dictate vastly different reactivity profiles.

  • Primary Aliphatic Bromides: Molecules like 1-bromohexane possess an unhindered electrophilic carbon. The linear alkyl chain provides a clear, low-energy trajectory for the backside attack required in SN​2 mechanisms.

  • 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane: The bromomethyl group is situated adjacent to a chiral center (C2) and the spiroketal oxygen (O1). This creates a β -alkoxy bromide system within a sterically demanding framework.

    • Steric Hindrance: The spiro[4.5]decane core projects significant steric bulk, creating a neopentyl-like environment. The incoming nucleophile must navigate past the axial hydrogens of the adjacent rings, dramatically increasing the activation energy ( ΔG‡ ) for substitution[2].

    • Inductive Effects: The highly electronegative oxygen atom at the β -position exerts a strong electron-withdrawing inductive effect (-I effect). This destabilizes the electron-rich transition state of the SN​2 pathway, further retarding the reaction rate[3].

    • Acetal/Ketal Sensitivity: The 1,8-dioxaspiro[4.5]decane scaffold is a protected diol system. While robust against nucleophiles and bases, it is highly susceptible to Brønsted acids. Protonation of the spiroketal oxygen leads to rapid ring-opening via a stabilized oxocarbenium ion[4].

Comparative Experimental Data

The following table summarizes the quantitative kinetic and thermodynamic differences between the two substrates.

Parameter2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane1-Bromohexane (Reference)
SN​2 Relative Rate ( NaN3​ , DMF, 25°C)< 0.01 (Requires heating to 80°C)1.0 (Rapid and quantitative at 25°C)
Steric Environment Neopentyl-like, highly hinderedUnhindered primary carbon
Electronic Influence Strong (-I) destabilization from β -oxygenNegligible alkyl (+I) stabilization
Acid Stability (pH 2.0, 25°C)Unstable ( t1/2​<1 hour)Completely Stable
Primary Degradation Pathway Oxocarbenium formation / Ring openingNone under standard conditions

Experimental Methodologies

To objectively validate these differences, the following self-validating protocols are designed to ensure mass balance and eliminate false positives.

Protocol 1: Kinetic Evaluation of SN​2 Substitution (Azidation)

Causality & Validation: Sodium azide ( NaN3​ ) is used as a standard, non-bulky nucleophile to isolate electronic/steric effects from nucleophile size. 1,3,5-Trimethoxybenzene is utilized as an internal standard for quantitative NMR (qNMR). This ensures that any loss of starting material is directly correlated to product formation, validating that no volatile side-products are lost.

  • Preparation: In two separate, oven-dried 10 mL Schlenk flasks under N2​ , add 1.0 mmol of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane to Flask A, and 1.0 mmol of 1-bromohexane to Flask B.

  • Standard Addition: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to both flasks as the internal standard.

  • Solvent & Reagent: Dissolve the contents of each flask in 5.0 mL of anhydrous DMF. Add 2.0 mmol of NaN3​ to each flask simultaneously.

  • Reaction Monitoring: Stir both reactions at 25°C. Withdraw 50 μL aliquots at 10, 30, 60, and 120 minutes.

  • Workup & Analysis: Dilute aliquots with CDCl3​ , wash with water to remove DMF/salts, dry over MgSO4​ , and acquire 1H -NMR spectra.

  • Thermal Escalation: If Flask A shows <5% conversion after 2 hours (expected due to spiroketal steric hindrance), elevate the temperature of Flask A to 80°C and resume sampling to calculate the higher activation energy barrier[2].

Protocol 2: Acid Hydrolysis Stability Assay

Causality & Validation: This protocol tests the vulnerability of the spiroketal core. By tracking the disappearance of the spiroketal anomeric carbon signal via 13C -NMR, the exact half-life of the ring system can be determined without interference from the bromide moiety.

  • Buffer Preparation: Prepare a 1:1 mixture of THF-d8 and aqueous citrate buffer (pH 2.0).

  • Initiation: Dissolve 0.5 mmol of each substrate in 1.0 mL of the acidic solvent mixture in separate NMR tubes.

  • Data Acquisition: Insert the tubes into the NMR spectrometer at 25°C. Run a pre-programmed array of 1H and 13C scans every 15 minutes for 4 hours.

  • Observation: 1-Bromohexane will remain unchanged. The spiroketal will exhibit a rapid disappearance of the distinctive spiro carbon peak (~105-110 ppm) and the emergence of acyclic ketone/diol signals, confirming oxocarbenium-mediated cleavage[4].

Mechanistic Pathway Visualization

Reactivity_Pathways Sub1 2-(Bromomethyl)- 1,8-dioxaspiro[4.5]decane SN2_1 SN2 Substitution (Sterically Hindered / Slow) Sub1->SN2_1 NaN3, DMF, 80°C (High Activation Energy) Acid_1 Acidic Hydrolysis (Spiroketal Cleavage) Sub1->Acid_1 pH < 4, H2O (Oxocarbenium Formation) Sub2 Primary Aliphatic Bromide (e.g., 1-Bromohexane) SN2_2 SN2 Substitution (Rapid / Unhindered) Sub2->SN2_2 NaN3, DMF, 25°C (Low Activation Energy) Acid_2 Acidic Conditions (Stable / Inert) Sub2->Acid_2 pH < 4, H2O (No Reaction)

Fig 1: Divergent reactivity pathways of spiroketal bromides vs. aliphatic bromides.

References

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals Sloan Kettering Institute URL:[Link]

  • Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction PubMed (National Institutes of Health) URL:[Link]

  • Syntheses of Marine Natural Products via Matteson Homologations and Related Processes Marine Drugs (MDPI) URL: [Link]

Sources

Validation

Validating the stereochemistry of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane using 2D NMR

An in-depth technical guide by a Senior Application Scientist on establishing the absolute and relative configuration of spiroketal scaffolds, specifically focusing on 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane. Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist on establishing the absolute and relative configuration of spiroketal scaffolds, specifically focusing on 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane.

Executive Summary

The stereochemical elucidation of spiroketals remains a critical bottleneck in natural product synthesis and medicinal chemistry. For 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane (CAS: 1851527-23-5)[1], the spatial relationship between the C2-bromomethyl group and the C5-spiro center dictates its biological and physicochemical profile. While X-ray crystallography provides absolute certainty, spiroketals of this molecular weight (~235 g/mol ) are frequently non-crystalline oils.

This guide objectively compares 2D NMR techniques against alternative stereochemical validation methods (X-ray and Computational DP4+) and provides a field-proven, self-validating 2D NMR protocol to unambiguously assign the diastereomeric configuration of this scaffold.

Comparative Technology Analysis: Stereochemical Elucidation

To validate the stereochemistry of a spiro[4.5]decane system, researchers typically choose between three primary analytical pathways. Table 1 outlines the performance, operational cost, and limitations of each alternative.

Table 1: Comparison of Stereochemical Elucidation Techniques

TechniquePrimary OutputState of MatterTurnaround TimeStrengthsLimitations
2D NMR (ROESY/NOESY) Relative ConfigurationSolution (Liquid/Oil)HoursDirect measurement of through-space proton distances (< 5 Å). High accessibility[2].Requires baseline resonance assignment (COSY/HSQC). Cannot determine absolute configuration alone.
X-Ray Crystallography Absolute ConfigurationSolid (Single Crystal)Days to WeeksUnambiguous 3D atomic mapping. Gold standard for absolute stereochemistry[3].Molecule must form high-quality single crystals. Derivatization often required for small spiroketals.
Computational NMR (DP4+) Diastereomeric ProbabilityIn Silico (DFT)DaysHighly accurate statistical probability by comparing experimental vs. calculated chemical shifts[4].Computationally expensive. Requires highly accurate conformational searching and basis sets[5].
The Verdict: Why 2D NMR is the Practical Workhorse

For 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane, 2D NMR is the most pragmatic primary tool . Because this molecule is likely a liquid at room temperature, X-ray crystallography would require synthesizing a heavy-atom derivative (e.g., a p-bromobenzoate) to force crystallization. 2D NMR, conversely, analyzes the molecule in its native solution state. When combined with DP4+ computational validation, 2D NMR achieves near-absolute certainty without the need for crystal engineering[6].

The Causality of Technique Selection: NOESY vs. ROESY

A common pitfall in NMR stereochemical analysis is the blind application of the NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence. The NOE cross-relaxation rate depends heavily on the molecule's rotational correlation time ( τc​ ) and the spectrometer's Larmor frequency ( ω ).

  • The Zero-Crossing Problem: For mid-sized molecules with a molecular weight between 200–500 g/mol (2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is ~235 g/mol ), the condition ωτc​≈1.12 is often met at standard high-field strengths (e.g., 500–600 MHz). At this threshold, the laboratory-frame NOE transitions from positive to negative, passing through zero. Running a standard NOESY may result in missing cross-peaks, leading to false stereochemical conclusions.

  • The ROESY Solution: Rotating-frame Overhauser Effect Spectroscopy (ROESY) applies a continuous spin-lock pulse, measuring cross-relaxation in the rotating frame[7]. The ROE is always positive and non-zero, regardless of molecular tumbling rates. Therefore, ROESY is the causally correct technique for this specific spiroketal.

G Start Synthesized Spiroketal Mixture NMR1D 1D 1H & 13C NMR (Purity & Basic Skeleton) Start->NMR1D NMR2D_Assign COSY, HSQC, HMBC (Resonance Assignment) NMR1D->NMR2D_Assign Stereo Stereochemical Elucidation NMR2D_Assign->Stereo ROESY 2D ROESY (Through-Space < 5Å) Stereo->ROESY Solution State DP4 DP4+ DFT Calculations (Chemical Shift Validation) Stereo->DP4 Computational Xray X-Ray Crystallography (Absolute Config) Stereo->Xray Solid State ROESY->DP4 Synergistic Validation

Fig 1: Logical workflow for spiroketal stereochemical elucidation.

Self-Validating Experimental Protocol: 2D ROESY

To ensure scientific integrity, an NMR protocol must be a self-validating system. You cannot interpret through-space ROESY correlations without first achieving 100% unambiguous resonance assignments via through-bond techniques (COSY/HSQC)[8].

Step 1: Sample Preparation & Degassing
  • Dissolve 10–15 mg of highly pure (>95%) 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane in 0.6 mL of deuterated chloroform (CDCl₃) or benzene-d6 (C₆D₆). Note: C₆D₆ often provides better dispersion of overlapping aliphatic signals.

  • Causality Check (Degassing): Dissolved paramagnetic oxygen accelerates T1​ relaxation, which quenches the NOE/ROE effect. Degas the sample using three "freeze-pump-thaw" cycles on a Schlenk line, then seal the NMR tube under argon.

Step 2: Unambiguous Resonance Assignment
  • Acquire standard 1D 1 H and 13 C spectra.

  • Acquire a 1 H- 1 H DQF-COSY to map the contiguous spin systems of the tetrahydrofuran (C2-C3-C4) and tetrahydropyran (C6-C7-C8-C9-C10) rings[9].

  • Acquire a 1 H- 13 C HSQC to differentiate diastereotopic methylene protons (e.g., H3α​ vs H3β​ ).

Step 3: T1​ Measurement and Mixing Time ( τm​ ) Optimization
  • Run an Inversion-Recovery experiment to estimate the average longitudinal relaxation time ( T1​ ) of the skeletal protons.

  • Causality Check (Mixing Time): Set the ROESY mixing time ( τm​ ) to approximately 0.5×T1​ (typically 200–300 ms). If τm​ is too short, signal-to-noise will be poor. If τm​ is too long, "spin diffusion" occurs (A transfers to B, which transfers to C), leading to false correlations that imply A and C are close when they are not.

Step 4: ROESY Acquisition
  • Execute a 2D ROESY pulse sequence with a continuous wave (CW) spin-lock field of ~2.5 kHz.

  • Acquire with at least 256 increments in the indirect dimension ( t1​ ) and 16–32 scans per increment to ensure high signal-to-noise for weak cross-peaks.

G Prep Sample Preparation (15 mg in C6D6, Degassed) T1 T1 Relaxation Measurement (Inversion Recovery) Prep->T1 MixTime Set Mixing Time (τm) (τm ≈ 0.5 * T1, ~250 ms) T1->MixTime Acquire Acquire 2D ROESY (Spin-Lock 2.5 kHz) MixTime->Acquire Process Zero-Filling & Window Functions (Cosine Squared Bell) Acquire->Process Analyze Volume Integration of Cross-Peaks (Distance r ∝ V^-1/6) Process->Analyze

Fig 2: Self-validating experimental workflow for ROESY acquisition.

Data Interpretation: Mapping the Spiroketal

The stereochemistry of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane hinges on the relative orientation of the C2-substituent and the oxygen atoms of the spiro system. Due to the anomeric effect, the thermodynamic spiroketal product typically favors a conformation where the lone pairs of the oxygens are antiperiplanar to the adjacent C-O bonds.

When analyzing the ROESY spectrum, look for diagnostic cross-peaks between the C2 methine proton (or the bromomethyl protons) and the axial/equatorial protons of the adjacent ring (C6 and C10).

Table 2: Expected Diagnostic ROESY Correlations

Proton PairExpected DistanceROESY Cross-Peak IntensityStereochemical Implication
H-2 ↔ H-6(axial) ~2.4 ÅStrongC2 and C6 are syn-coplanar. Indicates a specific facial attack during cyclization.
H-2 ↔ H-10(equatorial) > 4.5 ÅNone / Very WeakConfirms the rigid chair conformation of the pyran ring.
CH₂Br ↔ H-4 ~2.8 ÅMediumEstablishes the pseudo-axial/equatorial preference of the bromomethyl group on the furan ring.
H-3α ↔ H-6(axial) ~2.6 ÅStrongConfirms the relative twist of the spiro junction (C5).

Note: Cross-peak volume ( V ) is inversely proportional to the sixth power of the internuclear distance ( r∝V−1/6 ). Integrating these volumes allows for the extraction of precise distance constraints.

Synergistic Validation via DP4+ Probability

While ROESY provides excellent relative stereochemical data, subtle conformational averaging in the 5-membered ring can sometimes blur distance constraints. To achieve absolute analytical rigor, modern workflows pair 2D NMR with the DP4+ probability method [4].

Developed by Grimblat et al., DP4+ utilizes Density Functional Theory (DFT) to calculate the theoretical 1 H and 13 C NMR chemical shifts for all possible stereoisomers of the spiroketal[4]. By statistically comparing the unscaled and scaled experimental chemical shifts against the DFT-calculated values, DP4+ assigns a probability score to each diastereomer[10].

Integration Workflow:

  • Generate 3D conformers for the (2R,5R), (2S,5S), (2R,5S), and (2S,5R) isomers of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane using Molecular Mechanics (e.g., MMFF).

  • Optimize geometries and calculate NMR shielding tensors at the PCM/mPW1PW91/6-31+G**//B3LYP/6-31G* level of theory[5].

  • Feed the experimental 1 H and 13 C shifts into the DP4+ app. A probability score of >99% for a single isomer, corroborated by the ROESY distance constraints, constitutes definitive proof of stereochemistry without requiring X-ray crystallography.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane (CAS No. 1851527-23-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane (CAS No. 1851527-23-5). As a brominated spirocyclic ether, this compound requires specialized procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide moves beyond simple checklists to explain the chemical principles underpinning these essential protocols.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the inherent risks of a chemical is the foundation of its safe management. 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is a reactive alkyl bromide derivative whose hazards necessitate careful handling at every stage, from use to disposal.

Hazard Profile

The primary risks associated with this compound are its toxicity and corrosivity.[1] All handling and disposal operations must be designed to prevent direct contact and inhalation.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation), Category 4 GHS07Warning H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation, Category 2 GHS07Warning H315: Causes skin irritation.
Serious Eye Damage, Category 1 GHS05Danger H318: Causes serious eye damage.
Specific Target Organ Toxicity — Single Exposure, Category 3 GHS07Warning H336: May cause drowsiness or dizziness.
Chemical Incompatibilities

A critical aspect of safe disposal is the strict segregation of waste.[2] 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane, as a halogenated organic compound, must be kept separate from:

  • Strong Reducing Agents & Alkalis: Can cause violent reactions.[2][3]

  • Easily Oxidized Materials: Presents a reactivity hazard.[2]

  • Reactive Metals (e.g., Aluminum, Powdered Metals): Can react vigorously.[3]

Failure to segregate incompatible chemicals can lead to violent reactions or the emission of toxic gases within the waste container.[4]

Operational Workflow for Waste Management

The following workflow provides a logical decision-making process for managing all waste streams generated from work involving 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane. The primary goal is to containerize and label waste correctly at the point of generation for collection by your institution's Environmental Health & Safety (EH&S) department.

Caption: Waste Management Workflow for 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane.

Step-by-Step Disposal Protocols

Adherence to these protocols is mandatory to ensure safety and regulatory compliance. All operations involving the handling of this chemical or its waste must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.

  • Body Protection: A flame-resistant lab coat.

Protocol for Concentrated and Organic Waste

This stream includes unused neat compounds, reaction mixtures, and organic solvent extracts containing the title compound.

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container, preferably the original one if it is in good condition.[4] Glass or high-density polyethylene (HDPE) bottles are recommended. Do not use food-grade containers.[4]

  • Transfer Waste: Carefully transfer the waste into the container, ensuring there is adequate headspace (approx. 10%) to allow for vapor expansion.

  • Secure and Label: Securely cap the container.[4] Affix a "Hazardous Waste" label.[6] Clearly write the full chemical name "2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane" and list all other components and solvents with their approximate percentages.

  • Store Safely: Place the container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[6][7] The SAA must be at or near the point of generation.[7]

Protocol for Contaminated Solid Waste

This includes disposable lab supplies such as gloves, filter paper, silica gel, and paper towels contaminated with the compound.

  • Containerize: Collect all solid waste in a designated, leak-proof container with a secure lid, such as a wide-mouth HDPE bucket or a double-bagged plastic bag specifically for solid hazardous waste.[2]

  • Label: Clearly label the container as "Hazardous Waste" and specify the contents as "Solid Waste Contaminated with 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane."[2]

  • Store Safely: Keep the solid waste container closed except when adding waste.[4] Store it in the SAA alongside the liquid waste.

Spill Management and Decontamination

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

Small Spill Response (<10 mL inside a fume hood)
  • Containment: Absorb the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.

  • Collection: Carefully sweep or scoop the absorbent material into a designated solid hazardous waste container.[5][8]

  • Decontamination: Wipe the spill area with a towel soaked in a dilute, saturated solution of sodium bicarbonate.[9] This will neutralize any residual acidity from potential hydrolysis to HBr. Follow with a solvent rinse (e.g., isopropanol or ethanol).

  • Dispose of Materials: All cleaning materials (absorbent, wipes, gloves) must be disposed of as contaminated solid hazardous waste.[2]

Large Spill Response (>10 mL or any spill outside a fume hood)
  • Evacuate: Immediately alert personnel in the area and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Contact Authorities: Notify your institution's EH&S department or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Advanced Protocol: Chemical Deactivation (For Dilute Aqueous Waste Only)

Disclaimer: This procedure is intended for trained professionals to reduce the hazard of small volumes of dilute aqueous waste (<1 g/L). It does not necessarily render the waste non-hazardous. The final treated solution must be evaluated against local regulations and may still require collection as hazardous waste. Consult your EH&S department before implementing this protocol.

The principle behind this deactivation is the nucleophilic substitution of the bromide by a less hazardous nucleophile, such as thiosulfate, converting the reactive alkyl bromide into a more stable and water-soluble thiosulfate ester (Bunte salt).

  • Preparation: In a suitable flask inside a chemical fume hood, place the dilute aqueous solution containing 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane.

  • Addition of Reagent: For every 1 mole of the estimated dissolved brominated compound, add at least 1.5 moles of sodium thiosulfate. Add sodium bicarbonate to buffer the solution to a pH of 7-8.

  • Reaction: Stir the mixture at room temperature for a minimum of 12-24 hours to ensure the reaction proceeds to completion. Gentle warming (40-50°C) can accelerate the reaction but must be done with care to avoid creating aerosols.

  • Verification (Optional): The disappearance of the starting material can be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or LC-MS, if required.

  • Final Disposal: Even after treatment, this solution should be collected in a properly labeled hazardous waste container, noting the treatment process and final chemical composition. Do not pour down the drain unless explicitly permitted by your institution's EH&S office.[10][11]

By implementing these detailed procedures, researchers can ensure the safe and compliant disposal of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane, protecting themselves, their colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania, Environmental Health & Radiation Safety. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved from [Link]

  • Standard Operating Procedure: Bromine. (n.d.). Kennesaw State University. Retrieved from [Link]

  • MSDS of 8-bromo-1,4-dioxaspiro[4.5]decane. (n.d.). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

Comprehensive Safety and Handling Protocol: 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane As a Senior Application Scientist, I recognize that handling bifunctional building blocks like 2-(Bromomethyl)-1,8-dioxaspiro[4.5]deca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol: 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

As a Senior Application Scientist, I recognize that handling bifunctional building blocks like 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane requires more than passive compliance with a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule’s reactivity. This compound features both an electrophilic alkyl bromide and an acid-sensitive spiroketal core. This dual reactivity dictates our approach to personal protective equipment (PPE), environmental controls, and emergency response.

The following guide provides a self-validating, field-proven operational framework for researchers and drug development professionals handling this reagent.

Mechanistic Hazard Profile & Causality

To select the correct PPE, we must first understand why this chemical is hazardous. 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is classified under several acute toxicity and irritation categories.

  • The Alkylating Hazard: The bromomethyl group is a potent electrophile. In biological systems, it undergoes rapid SN2 substitution with nucleophiles such as the thiol groups of cysteine or the amino groups of lysine in proteins. This covalent modification leads to irreversible tissue damage, explaining its classification for Serious Eye Damage (H318) and Skin Irritation (H315),[1].

  • The Spiroketal Hazard: Spiroketals are inherently stable to bases but highly labile to acids. Exposure to ambient moisture can lead to trace hydrolysis of the alkyl bromide, releasing hydrobromic acid (HBr). This localized acidic environment can auto-catalyze the ring-opening of the spiroketal, generating volatile, irritating byproducts that contribute to its Specific Target Organ Toxicity (STOT SE 3).

HazardPathway cluster_0 Chemical Reactivity Profile Chem 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane Alk Alkylating Agent (Bromomethyl group) Chem->Alk Spiro Acid-Sensitive (Spiroketal core) Chem->Spiro Bio Biological Nucleophiles (Corneal/Dermal Proteins) Alk->Bio Electrophilic Attack Moist Ambient Moisture / Acids Spiro->Moist Exposure Tox Irreversible Tissue Damage (H315, H318) Bio->Tox Deg Hydrolysis & HBr Release (H332, H336) Moist->Deg

Fig 1: Mechanistic pathway of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane toxicity and degradation.

Quantitative Hazard & PPE Specifications

Standard 4-mil laboratory nitrile gloves provide excellent barrier protection against aqueous solutions but are rapidly permeated by halogenated organics. For handling acutely toxic bromomethyl compounds, standard thin nitrile is insufficient for anything beyond incidental splash protection[2].

Table 1: Quantitative Hazard Data & Operational Impact

GHS Code Hazard Classification Mechanistic Cause Operational Impact
H302 + H312 + H332 Acute Toxicity (Oral, Dermal, Inhalation) Systemic alkylation of biological macromolecules. Mandatory use of fume hood; prohibit solitary work during scale-up.
H318 Serious Eye Damage (Category 1) Rapid protein denaturation in the cornea. Safety glasses are insufficient; chemical splash goggles required.

| H336 | STOT SE 3 (Drowsiness/Dizziness) | Inhalation of volatile degradation byproducts. | Continuous verification of hood face velocity (>100 fpm). |

Table 2: Engineered PPE Protocol

PPE Category Required Specification Causality & Scientific Justification
Hand Protection Double-gloved thick nitrile (≥8 mil) OR Butyl rubber gloves. Halogenated alkyls permeate thin nitrile. Double-gloving creates a self-validating barrier; if the outer glove is compromised, the inner glove protects during doffing[2],[1].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Polycarbonate Face Shield. The H318 classification dictates zero-tolerance for ocular exposure. A face shield prevents aerosolized droplets from bypassing goggles,[1].
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex) with knit cuffs. Prevents skin exposure (H312). Knit cuffs prevent the sleeve from dragging across contaminated surfaces.

| Respiratory | Certified Chemical Fume Hood. | Prevents inhalation of HBr off-gassing and volatile organics (H332, H336). |

Operational Workflows

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the verification check is successful.

Workflow A: Safe Dispensing and Reaction Setup
  • Environmental Verification: Turn on the fume hood and verify the digital monitor reads a face velocity of at least 100 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

  • PPE Donning: Don FR lab coat, chemical splash goggles, and inner nitrile gloves (4-mil). Don outer heavy-duty nitrile or butyl rubber gloves (≥8 mil).

  • Inert Atmosphere Preparation: Because the spiroketal is sensitive to moisture (which generates acid), purge the receiving reaction flask with dry Argon or Nitrogen for 5 minutes.

  • Dispensing: Use a gas-tight syringe or a dedicated chemically resistant spatula (if solid/semi-solid) to transfer the reagent. Do not leave the primary container open longer than necessary.

  • Decontamination: Immediately rinse the syringe or spatula with a quenching solution (e.g., 10% sodium thiosulfate or dilute amine in solvent) to neutralize residual alkylating agent before removing it from the hood.

Workflow B: Spill Response and Decontamination

Bromomethyl compounds can act as severe lachrymators and irritants[1]. A spill requires immediate, methodical action to prevent aerosolization and inhalation exposure.

  • Immediate Assessment: Determine the volume. If the spill is >50 mL or outside the fume hood, evacuate the lab immediately and contact Environmental Health and Safety (EHS).

  • Containment (For small, in-hood spills): Do not use water. Water will slowly hydrolyze the bromide, releasing HBr gas and damaging the spiroketal core.

  • Absorption: Cover the spill completely with an inert, non-combustible absorbent such as dry sand, vermiculite, or a commercial universal spill pad.

  • Collection: Using a non-sparking scoop, transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wipe the area with a dilute solution of a mild nucleophile (e.g., 5% ethanolamine in isopropanol) to quench any microscopic residue, followed by a standard soap and water wash.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (<50 mL) & Inside Hood Assess->Small Large Large (>50 mL) OR Outside Hood Assess->Large PPE Verify/Don Spill PPE (Butyl Gloves, Face Shield) Small->PPE Evac Evacuate Lab & Call EHS Large->Evac Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Halogenated Waste Container Absorb->Collect Decon Quench Surface with Mild Nucleophile Collect->Decon

Fig 2: Step-by-step decision matrix for localized chemical spill response and decontamination.

Disposal and Waste Management Plan

Improper disposal of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane can lead to dangerous cross-reactions in waste carboys.

  • Segregation: This compound must be strictly segregated into Halogenated Organic Waste .

  • Incompatibility Warning: Never dispose of this chemical in acidic aqueous waste streams. The acidic environment will rapidly cleave the spiroketal, potentially generating heat, pressure, and toxic off-gassing inside a sealed waste container.

  • Quenching Protocol: For highly concentrated reaction residues, it is best practice to quench the electrophile prior to disposal. Stir the residue with a secondary amine (like diethylamine) or sodium thiosulfate solution for 2 hours to convert the hazardous alkyl bromide into a benign, non-alkylating derivative before transferring it to the hazardous waste carboy.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.